Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 1-methylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-6-11-8-5-7(10(13)14-2)3-4-9(8)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYFGEOBNHODCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359479 | |
| Record name | Methyl 1-methyl-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131020-36-5 | |
| Record name | Methyl 1-methyl-1H-benzimidazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131020-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-methyl-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate" synthesis pathway
An In-depth Technical Guide on the Synthesis of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate
Introduction
This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The benzimidazole scaffold is a crucial pharmacophore in medicinal chemistry, found in numerous pharmaceutical agents with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations. The synthesis leverages common organic reactions, including esterification, condensation for heterocycle formation, and N-alkylation.
Proposed Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a three-step process starting from 3,4-diaminobenzoic acid. The pathway involves:
-
Esterification of the starting material to protect the carboxylic acid and form Methyl 3,4-diaminobenzoate.
-
Condensation with an orthoformate to construct the benzimidazole ring, yielding Methyl 1H-benzo[d]imidazole-5-carboxylate.
-
N-Methylation to introduce the methyl group onto the imidazole nitrogen, affording the final target compound.
This strategic sequence ensures high yields and simplifies purification steps.
Experimental Protocols
The following protocols are based on established methodologies for similar transformations.[2][3][4] Researchers should perform their own optimization.
Step 1: Synthesis of Methyl 3,4-diaminobenzoate
This step involves the Fischer esterification of 3,4-diaminobenzoic acid.
-
Materials: 3,4-diaminobenzoic acid, Methanol (anhydrous), Sulfuric acid (concentrated).
-
Procedure:
-
Suspend 3,4-diaminobenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of starting material) in a round-bottom flask equipped with a reflux condenser.
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Step 2: Synthesis of Methyl 1H-benzo[d]imidazole-5-carboxylate
This step, known as the Phillips-Ladenburg synthesis, involves the condensation of the diamine with an orthoformate to form the imidazole ring.[5]
-
Materials: Methyl 3,4-diaminobenzoate, Triethyl orthoformate.
-
Procedure:
-
Combine Methyl 3,4-diaminobenzoate (1.0 eq) and triethyl orthoformate (3.0-5.0 eq) in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to reflux for 3-5 hours. The reaction can be monitored by TLC.
-
Upon completion, cool the mixture to room temperature.
-
The product often precipitates from the reaction mixture upon cooling. If so, collect the solid by filtration and wash with cold ethanol or diethyl ether.
-
If no precipitate forms, remove the excess triethyl orthoformate under reduced pressure. The resulting residue can be triturated with hexane or ether to induce crystallization.
-
The crude product can be used directly in the next step or purified by recrystallization from an appropriate solvent (e.g., ethanol).
-
Step 3: Synthesis of this compound
The final step is the N-methylation of the benzimidazole intermediate.
-
Materials: Methyl 1H-benzo[d]imidazole-5-carboxylate, Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF, anhydrous).
-
Procedure:
-
Dissolve Methyl 1H-benzo[d]imidazole-5-carboxylate (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add potassium carbonate (1.5-2.0 eq) to the solution.
-
Add methyl iodide (1.1-1.2 eq) dropwise to the stirring suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.[4]
-
Quench the reaction by pouring the mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the described synthesis pathway, compiled from analogous reactions in the literature. Actual results may vary based on specific conditions and scale.
| Step | Reaction | Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Esterification | 3,4-Diaminobenzoic Acid, Methanol | Methanol | Reflux (~65°C) | 4-6 | 85-95 |
| 2 | Condensation | Methyl 3,4-diaminobenzoate, Triethyl orthoformate | None | Reflux (~145°C) | 3-5 | 80-90 |
| 3 | N-Methylation | Methyl 1H-benzo[d]imidazole-5-carboxylate, CH₃I | DMF | Room Temp. | 12-24 | 75-85 |
Workflow and Process Visualization
A general experimental workflow for each synthetic step is outlined below. This includes the reaction setup, work-up, and purification stages.
References
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07773H [pubs.rsc.org]
Technical Guide: Physicochemical Properties of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the known and predicted physicochemical properties of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate. Due to the limited availability of experimental data for this specific methyl ester, this document also includes computed data for the closely related precursor, 1-Methyl-1H-benzimidazole-5-carboxylic acid, to offer valuable estimations for research and development activities. The guide outlines standard experimental protocols for the determination of key physicochemical parameters and includes a detailed synthesis workflow. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development involving benzimidazole derivatives.
Introduction
Benzimidazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This compound is a specific derivative of interest, and a thorough understanding of its physicochemical properties is fundamental for its development as a potential therapeutic agent. These properties influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior.
This guide summarizes the available physicochemical data, provides standardized experimental protocols for property determination, and details a synthetic route for its preparation.
Physicochemical Properties
Quantitative data for this compound is not extensively available in the public domain. Therefore, the following table includes calculated values for the parent carboxylic acid, 1-Methyl-1H-benzimidazole-5-carboxylic acid, which can be used as a reference point. The molecular formula and weight for the target methyl ester are also provided.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | Calculated |
| Molecular Weight | 190.20 g/mol | Calculated |
| XLogP3-AA (Predicted) | 1 | Computed by XLogP3 3.0[1] |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.6.11[1] |
| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.6.11[1] |
| Rotatable Bond Count | 2 | Computed by Cactvs 3.4.6.11[1] |
| Exact Mass | 190.074228 g/mol | Computed by PubChem 2.2[1] |
| Monoisotopic Mass | 190.074228 g/mol | Computed by PubChem 2.2[1] |
| Topological Polar Surface Area | 44.1 Ų | Computed by Cactvs 3.4.6.11[1] |
| Heavy Atom Count | 14 | Computed by PubChem[1] |
| Formal Charge | 0 | Computed by PubChem[1] |
| Complexity | 220 | Computed by Cactvs 3.4.6.11[1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for the determination of its key physicochemical properties.
Synthesis of this compound
A common method for the synthesis of this compound is through the esterification of its carboxylic acid precursor.
3.1.1. Fischer Esterification Protocol
This protocol describes the acid-catalyzed esterification of 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid with methanol.
-
Materials:
-
1-methyl-1H-benzo[d]imidazole-5-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5% of the moles of the carboxylic acid) to the solution while stirring. Alternatively, thionyl chloride can be used for a more reactive esterification.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol) using a heating mantle.
-
Maintain the reflux for a period of 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid. Repeat the washing until no more gas evolves.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Determination of Melting Point
-
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
-
Procedure:
-
Ensure the melting point apparatus is calibrated using standard compounds with known melting points.
-
Finely powder a small sample of the purified product.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample at a rate of 10-20°C per minute initially.
-
Observe the sample closely. When the sample begins to melt, record the temperature.
-
Continue heating and record the temperature at which the last solid melts. The melting point is reported as a range.
-
For a more accurate determination, repeat the measurement with a fresh sample, heating at a slower rate (1-2°C per minute) as the temperature approaches the previously observed melting range.
-
Determination of Solubility
-
Materials:
-
The synthesized compound
-
A range of solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane (DCM))
-
Vortex mixer
-
Analytical balance
-
Volumetric flasks
-
-
Procedure (Qualitative):
-
Place approximately 10 mg of the compound into a series of small test tubes.
-
Add 1 mL of each solvent to a separate test tube.
-
Vortex each tube vigorously for 30 seconds.
-
Visually inspect for dissolution. Classify as "soluble," "sparingly soluble," or "insoluble."
-
-
Procedure (Quantitative - Shake-Flask Method):
-
Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a sealed flask.
-
Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of a calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Determine the concentration of the compound in the diluted solution.
-
Calculate the original concentration in the saturated solution to determine the solubility.
-
Determination of Partition Coefficient (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is typically determined using a water-octanol system.
-
Materials:
-
The synthesized compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
-
-
Procedure (Shake-Flask Method):
-
Prepare a stock solution of the compound in either water or n-octanol.
-
In a centrifuge tube, add a known volume of the stock solution and a known volume of the other immiscible solvent.
-
Shake the tube vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully withdraw a sample from both the aqueous and the octanol layers.
-
Determine the concentration of the compound in each phase using a suitable and validated analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient (LogP = log₁₀(P)).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
Technical Guide: Solubility of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound Information:
| Property | Value | Reference |
| Chemical Name | Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate | |
| CAS Number | 131020-36-5 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | |
| Physical State | Solid | [1] |
Theoretical Framework of Solubility
The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process. This equilibrium is reached when the rate of dissolution of the solid into the solvent equals the rate of precipitation of the solute from the solution. The resulting saturated solution contains the maximum amount of the dissolved solute at a given temperature and pressure.
It is crucial to distinguish between two types of solubility measurements:
-
Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of solubility, representing the concentration of a solute in a saturated solution that is in equilibrium with the solid phase.[2][3] The shake-flask method, detailed in this guide, is the gold standard for determining thermodynamic solubility.[4]
-
Kinetic Solubility: This measurement is often used in high-throughput screening and reflects the concentration at which a compound, typically dissolved in a stock solvent like DMSO, precipitates when added to an aqueous buffer.[5][6] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions and are highly dependent on the experimental conditions.[6][7]
For drug development and process chemistry, thermodynamic solubility data is more reliable and essential for understanding the intrinsic properties of a compound.[7]
Experimental Protocol: Determination of Thermodynamic Solubility
The following protocol is a comprehensive guide to the shake-flask method for determining the equilibrium solubility of this compound in various organic solvents.[4]
Materials and Equipment
-
Solute: High-purity this compound.
-
Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, dichloromethane, etc.).
-
Equipment:
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatic shaker or incubator with temperature control
-
Vials with screw caps and PTFE septa
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Centrifuge (optional)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Experimental Workflow
Below is a Graphviz diagram illustrating the workflow for determining the thermodynamic solubility.
Caption: Experimental workflow for thermodynamic solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached.[8]
-
To each vial, add a known volume or mass of a specific organic solvent.[9]
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A duration of 24 to 72 hours is typically recommended.[5] The system should be checked at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration of the solute in the solution has reached a plateau.
-
-
Sample Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. If necessary, the samples can be centrifuged to aid in the separation of the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any fine particulate matter that could lead to an overestimation of solubility.[4]
-
-
Analysis and Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
Determine the concentration of the solute in the saturated solution by comparing its analytical response to the calibration curve.
-
Data Calculation and Presentation
The solubility can be expressed in various units. The following calculations can be used:
-
Mass/Volume (mg/mL or g/L):
-
Solubility = Concentration from analysis (mg/mL) × Dilution factor
-
-
Molarity (mol/L):
-
Solubility (mol/L) = Solubility (g/L) / Molar Mass ( g/mol )
-
-
Mole Fraction (χ):
-
Moles of solute = Mass of solute / Molar mass of solute
-
Moles of solvent = Mass of solvent / Molar mass of solvent
-
Mole fraction (χ) = Moles of solute / (Moles of solute + Moles of solvent)
-
The quantitative solubility data should be summarized in a clear and structured table.
Table 1: Solubility of this compound in Various Organic Solvents at [Specify Temperature]
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Mole Fraction (χ) |
| e.g., Methanol | Data | Data | Data |
| e.g., Ethanol | Data | Data | Data |
| e.g., Acetone | Data | Data | Data |
| e.g., Ethyl Acetate | Data | Data | Data |
| e.g., Dichloromethane | Data | Data | Data |
| e.g., Toluene | Data | Data | Data |
| e.g., Dimethyl Sulfoxide (DMSO) | Data | Data | Data |
Conclusion
This technical guide provides a robust framework for the experimental determination of the solubility of this compound in organic solvents. By following the detailed shake-flask protocol, researchers can generate reliable thermodynamic solubility data. This information is invaluable for guiding further research and development activities, including process optimization, formulation design, and predicting the compound's behavior in various chemical and biological systems. The provided workflow and data presentation standards aim to ensure consistency and comparability of results across different studies.
References
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 131020-36-5 Name: [xixisys.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. enamine.net [enamine.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate. Due to the limited availability of complete, experimentally verified spectroscopic data for this specific compound in the public domain, this guide presents a combination of available data for closely related analogs and predicted values based on established principles of spectroscopic interpretation for the benzimidazole scaffold.
Spectroscopic Data
The following tables summarize the available and expected spectroscopic data for this compound.
Mass Spectrometry
Table 1: Mass Spectrometry Data for 1-Methyl-1H-benzimidazole-5-carboxylic acid [1]
| m/z | Interpretation |
| 176 | Molecular Ion [M]+ |
| 159 | [M - OH]+ |
| 131 | [M - COOH]+ |
| 118 | Further fragmentation |
Data obtained from PubChem CID 4913063.[1]
For this compound (Molecular Weight: 190.20 g/mol ), the expected molecular ion peak [M]+ would be at m/z 190. Key fragmentation would likely involve the loss of the methoxy group (-OCH3) to give a fragment at m/z 159, and the loss of the entire ester group (-COOCH3) to give a fragment at m/z 131.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, experimentally verified NMR data for this compound is not consistently reported. The following tables present expected chemical shifts based on the analysis of similar benzimidazole derivatives and general principles of NMR spectroscopy.[2][3]
Table 2: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | s | 1H | H2 |
| ~8.1 | d | 1H | H4 |
| ~7.8 | dd | 1H | H6 |
| ~7.5 | d | 1H | H7 |
| ~3.9 | s | 3H | O-CH₃ |
| ~3.8 | s | 3H | N-CH₃ |
Solvent: DMSO-d₆
Table 3: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (ester) |
| ~144 | C2 |
| ~142 | C7a |
| ~138 | C3a |
| ~125 | C5 |
| ~122 | C6 |
| ~120 | C4 |
| ~110 | C7 |
| ~52 | O-CH₃ |
| ~32 | N-CH₃ |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
The IR spectrum of a molecule reveals the presence of specific functional groups. For this compound, the following characteristic absorption bands are expected.[4][5][6]
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (CH₃) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1620, ~1500 | Medium-Strong | C=C and C=N stretching (benzimidazole ring) |
| ~1280 | Strong | C-O stretch (ester) |
Experimental Protocols
The following section details a plausible experimental protocol for the synthesis of this compound, based on established methods for the synthesis of related benzimidazole derivatives.[7]
Synthesis of this compound
This synthesis can be achieved through a two-step process: first, the condensation of 3-amino-4-(methylamino)benzoic acid with formic acid to form the benzimidazole ring, followed by esterification of the resulting carboxylic acid.
Step 1: Synthesis of 1-Methyl-1H-benzo[d]imidazole-5-carboxylic acid
-
To a round-bottom flask, add 3-amino-4-(methylamino)benzoic acid (1.0 eq).
-
Add an excess of formic acid (10 eq).
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 1-Methyl-1H-benzo[d]imidazole-5-carboxylic acid.
Step 2: Esterification to this compound
-
Suspend 1-Methyl-1H-benzo[d]imidazole-5-carboxylic acid (1.0 eq) in methanol (20 volumes).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.0 eq) dropwise.
-
Remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Spectroscopic Characterization Protocol
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Mass Spectrometry: Obtain a mass spectrum using an Electrospray Ionization (ESI) or a similar soft ionization technique to confirm the molecular weight.
-
IR Spectroscopy: Record the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
Visualizations
The following diagrams illustrate the logical workflow of the synthesis and analysis of this compound.
References
- 1. 1-Methyl-1H-benzimidazole-5-carboxylic acid | C9H8N2O2 | CID 4913063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 4. Buy 1-Methyl-1H-benzimidazole-5-carboxylic acid | 53484-17-6 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bcc.bas.bg [bcc.bas.bg]
The Biological Versatility of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide focuses on the derivatives of "Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate," a specific class within the broader benzimidazole family. While direct and extensive research on this particular methylated and carboxylated benzimidazole is emerging, the wealth of data on structurally related benzimidazole derivatives provides a strong foundation for predicting their therapeutic potential. This document will delve into the significant anticancer and antimicrobial activities reported for the benzimidazole class, presenting quantitative data from representative analogs, detailing key experimental protocols, and visualizing the underlying mechanisms of action.
Data Presentation: Biological Activities of Representative Benzimidazole Derivatives
To illustrate the potential of this compound derivatives, the following tables summarize quantitative data for various structurally related benzimidazole compounds, showcasing their anticancer and antimicrobial potencies.
Table 1: Anticancer Activity of Representative Benzimidazole Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| Benzimidazole-indole | 1-benzoyl-2-(1-methylindole-3-yl)-benzimidazole | A549 (Lung) | GI50 | 2.4 µM | [1] |
| HepG2 (Liver) | GI50 | 3.8 µM | [1] | ||
| MCF-7 (Breast) | GI50 | 5.1 µM | [1] | ||
| Benzimidazole-chalcone | 1,3,4-oxadiazole/benzimidazole chalcone hybrid | 4 cancer cell lines | GI50 | 1.20 µM | |
| Benzimidazole-triazole | Benzimidazole/1,2,3-triazole hybrid (Compound 6i) | Various | GI50 | 29 nM | [2] |
| Benzimidazole/1,2,3-triazole hybrid (Compound 10e) | Various | GI50 | 25 nM | [2] | |
| Benzimidazole-oxadiazole | 5-(2-(4-substitutedphenyl)-1H-benzimidazol-6-yl)-1,3,4-oxadiazole-2-thiol (Compound 4r) | PANC-1 (Pancreatic) | IC50 | 5.5 µM | [3] |
| A549 (Lung) | IC50 | 0.3 µM | [3] | ||
| MCF-7 (Breast) | IC50 | 0.5 µM | [3] |
Table 2: Antimicrobial Activity of Representative Benzimidazole Derivatives
| Compound Class | Specific Derivative | Microorganism | Activity Metric | Value |
| Benzimidazole Fungicide | Carbendazim | Fusarium graminearum | Tubulin Polymerization Inhibition (α1-/β2-tubulins) | 90.9 ± 0.4% |
| Benomyl | Fusarium graminearum | Tubulin Polymerization Inhibition (α1-/β2-tubulins) | 89.9 ± 0.1% | |
| Thiabendazole | Fusarium graminearum | Tubulin Polymerization Inhibition (α1-/β2-tubulins) | 81.6 ± 1% |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of benzimidazole derivatives' biological activities.
Cell Viability (MTT) Assay
This assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals are solubilized and quantified by spectrophotometry.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare a series of dilutions of the test benzimidazole derivative in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Tubulin Polymerization Assay
This assay is crucial for determining if a compound's mechanism of action involves the disruption of microtubule dynamics.
-
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering (absorbance) at 340 nm in a temperature-controlled spectrophotometer. Inhibitors of tubulin polymerization will prevent or reduce this increase in absorbance.
-
Protocol:
-
Prepare a reaction mixture containing purified tubulin (e.g., from bovine brain) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) supplemented with GTP.
-
Add the test benzimidazole derivative at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) and a known tubulin inhibitor (e.g., colchicine) should be included.
-
Initiate polymerization by raising the temperature to 37°C.
-
Measure the absorbance at 340 nm at regular intervals for a defined period (e.g., 60 minutes).
-
Plot the absorbance against time to generate polymerization curves. The inhibitory effect is determined by the reduction in the rate and extent of polymerization compared to the vehicle control.
-
In Vitro Kinase Inhibition Assay (e.g., EGFR, VEGFR-2)
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
-
Principle: Kinase activity is typically measured by quantifying the transfer of a phosphate group from ATP to a substrate (a peptide or protein). The inhibition of this process by a test compound is then determined. Various detection methods can be used, including radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Protocol (using a generic fluorescence-based method):
-
In a microplate, add the purified kinase, the specific peptide substrate, and the test benzimidazole derivative at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature or 30°C for a specified period.
-
Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg²⁺).
-
Add a detection reagent that specifically recognizes either the phosphorylated substrate or the remaining ATP. The resulting signal (e.g., fluorescence intensity) is inversely proportional to the kinase activity.
-
Measure the signal using a microplate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.
-
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the biological evaluation and mechanism of action of benzimidazole derivatives.
Conclusion
The benzimidazole scaffold is a cornerstone in the development of novel therapeutic agents. While specific biological activity data for "this compound" derivatives are not yet extensively reported in publicly available literature, the vast body of research on analogous compounds strongly suggests a high potential for significant anticancer and antimicrobial activities. The mechanisms of action for benzimidazoles are well-characterized and include disruption of microtubule dynamics and inhibition of key signaling pathways such as those mediated by EGFR and VEGFR. The experimental protocols and data presented in this guide provide a solid framework for initiating and advancing research into this promising class of compounds. Further investigation into the specific derivatives of this compound is warranted to fully elucidate their therapeutic potential and pave the way for the development of new and effective drugs.
References
The Versatile Building Block: A Technical Guide to Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate is a heterocyclic compound that has garnered significant interest as a versatile building block in the landscape of organic synthesis, particularly in the realm of medicinal chemistry. Its rigid benzimidazole core, coupled with the reactive ester functionality, provides a valuable scaffold for the construction of a diverse array of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, supported by experimental details and logical workflows.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |
| Molecular Weight | 190.2 g/mol | [1] |
| Appearance | Not explicitly found | |
| Melting Point | Not explicitly found | |
| Boiling Point | Not explicitly found | |
| Solubility | Not explicitly found |
Synthesis of this compound
The primary synthetic route to this compound involves a two-step process starting from 3-amino-4-(methylamino)benzoic acid. This common precursor undergoes cyclization followed by esterification.
Logical Synthesis Workflow
The synthesis can be visualized as a straightforward progression from a substituted aniline to the final benzimidazole ester.
Caption: General synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Methyl-1H-benzo[d]imidazole-5-carboxylic acid
A common method for the cyclization to form the benzimidazole ring involves heating the starting diamine with formic acid.
-
Reaction: 3-Amino-4-(methylamino)benzoic acid is heated under reflux with an excess of formic acid.
-
Procedure:
-
Combine one equivalent of 3-amino-4-(methylamino)benzoic acid with an excess of formic acid in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid.
-
Step 2: Esterification to this compound
The carboxylic acid is then esterified, typically using a Fischer esterification approach. A synthesis scheme for a related compound shows the use of methanol and sulfuric acid.[2]
-
Reaction: 1-Methyl-1H-benzo[d]imidazole-5-carboxylic acid is reacted with methanol in the presence of a strong acid catalyst.
-
Procedure:
-
Suspend 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid in an excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
-
Spectroscopic Characterization
While specific spectra for the title compound were not found, the expected ¹H and ¹³C NMR chemical shifts can be inferred from related structures. For instance, in related methyl benzimidazole-6-carboxylates, the methyl ester protons typically appear as a singlet around 3.7-3.9 ppm, and the carbonyl carbon resonates in the range of 165-167 ppm.[3]
Applications in Organic Synthesis
This compound serves as a key intermediate in the synthesis of more elaborate molecules, particularly those with biological activity. The ester group can be readily transformed into other functionalities such as amides, hydrazides, or reduced to an alcohol, providing a handle for further molecular elaboration.
Amide Formation: A Gateway to Bioactive Molecules
The conversion of the methyl ester to an amide is a common and powerful transformation. This allows for the introduction of diverse substituents, which is a key strategy in drug discovery to modulate properties like solubility, binding affinity, and metabolic stability.
Caption: General scheme for the synthesis of benzimidazole-5-carboxamides.
Experimental Protocol: General Procedure for Amide Synthesis
-
Dissolve this compound in a suitable solvent (e.g., methanol or DMF).
-
Add an excess of the desired primary or secondary amine.
-
Heat the reaction mixture, if necessary, and monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
This amidation strategy is central to the synthesis of various bioactive compounds, including potential inhibitors of enzymes implicated in diseases such as cancer and viral infections.
Conclusion
This compound is a valuable and adaptable building block in organic synthesis. Its straightforward synthesis and the reactivity of its ester group make it an attractive starting material for the development of novel compounds, particularly in the field of medicinal chemistry. The ability to easily generate a library of amide derivatives from this intermediate provides a robust platform for structure-activity relationship (SAR) studies, which are critical in the drug discovery process. Further exploration of the reactivity of this compound is likely to uncover new synthetic methodologies and lead to the discovery of novel molecules with important biological activities.
References
A Technical Guide to the Synthesis and Application of Metal-Organic Frameworks Utilizing Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with exceptional potential for applications in drug delivery and catalysis. Their high surface area, tunable pore size, and the functionalizability of their organic linkers make them ideal candidates for sophisticated biomedical applications. This technical guide focuses on the synthesis and potential applications of MOFs constructed from the ligand Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate . While the direct synthesis of a MOF from this specific ligand is not yet extensively documented in published literature, this guide provides a comprehensive, proposed methodology based on established protocols for structurally analogous benzimidazole-based MOFs. We present detailed experimental protocols, characterization data, and a discussion of potential applications in drug development, tailored for researchers and professionals in the field.
Introduction to Benzimidazole-Based MOFs
Benzimidazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The incorporation of benzimidazole-containing ligands into MOF architectures offers the potential to combine the therapeutic properties of the ligand with the drug delivery capabilities of the MOF platform. The target ligand for this guide, this compound, possesses both a coordinating carboxylate group and a benzimidazole moiety, making it a promising candidate for the construction of functional MOFs.
Proposed Synthesis of a MOF with this compound
Based on successful solvothermal syntheses of MOFs from similar benzimidazole-carboxylate ligands, a general protocol for the synthesis of a MOF using this compound is proposed. Solvothermal synthesis is a common method for preparing MOFs, involving the reaction of the organic linker and a metal salt in a sealed vessel at elevated temperatures.[2]
Experimental Protocol: Solvothermal Synthesis
This protocol is a hypothetical procedure based on the synthesis of related benzimidazole-based MOFs.[2][3]
Materials:
-
This compound (Ligand)
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Ethanol (Solvent)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.1 mmol of Zinc Nitrate Hexahydrate in a 10 mL mixture of DMF and Ethanol (1:1 v/v).
-
Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
-
Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystalline product by filtration.
-
Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum at 60 °C for 12 hours.
Characterization of the Synthesized MOF
Comprehensive characterization is essential to confirm the successful synthesis of the MOF and to determine its physical and chemical properties. The following are standard techniques used for the characterization of MOFs.
Powder X-Ray Diffraction (PXRD)
PXRD is a fundamental technique to confirm the crystallinity and phase purity of the synthesized MOF. The diffraction pattern of the synthesized material should be compared with a simulated pattern from single-crystal X-ray diffraction data if available, or with the patterns of the starting materials to confirm the formation of a new crystalline phase.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the MOF and to identify the temperature at which the framework starts to decompose. This is crucial for determining the operational temperature range for any potential applications. A typical TGA curve for a benzimidazole-based MOF would show initial weight loss corresponding to the removal of solvent molecules from the pores, followed by a plateau indicating the stability of the framework, and finally a sharp weight loss at higher temperatures corresponding to the decomposition of the organic linker.
Brunauer-Emmett-Teller (BET) Surface Area Analysis
The BET method is employed to determine the specific surface area and pore volume of the MOF from nitrogen adsorption-desorption isotherms. A high surface area is a key indicator of a porous material and is critical for applications such as drug loading and catalysis.
Data Presentation
The following tables summarize hypothetical but realistic quantitative data that could be expected from the characterization of a MOF synthesized from this compound.
Table 1: Summary of Hypothetical Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 15.80 |
| c (Å) | 12.55 |
| β (°) | 95.5 |
| Volume (ų) | 2025.3 |
Table 2: Summary of Hypothetical Thermal and Porosity Data
| Analysis | Parameter | Value |
| TGA | Decomposition Temperature | 350 °C |
| Solvent Weight Loss | 15% (up to 150 °C) | |
| BET | Surface Area | 1200 m²/g |
| Pore Volume | 0.65 cm³/g |
Potential Applications in Drug Development
The unique structural features of a MOF derived from this compound suggest several promising applications in the field of drug development.
Drug Delivery Vehicle
The high porosity and surface area of the MOF would allow for the encapsulation of therapeutic agents. The benzimidazole moiety could potentially interact with specific drug molecules through hydrogen bonding or π-π stacking, leading to high drug loading capacities. The release of the drug could be triggered by changes in pH or other physiological stimuli, allowing for targeted drug delivery.
Intrinsic Therapeutic Activity
Given that the benzimidazole scaffold is present in many FDA-approved drugs, the MOF itself may exhibit intrinsic biological activity. The controlled release of the this compound linker through the degradation of the MOF in a biological environment could provide a therapeutic effect.
Catalysis in Pharmaceutical Synthesis
MOFs can act as heterogeneous catalysts in various organic transformations. The metal nodes and the functional groups on the organic linker can serve as active catalytic sites. A MOF based on this ligand could potentially catalyze reactions relevant to pharmaceutical synthesis.
Visualizing Workflows and Pathways
Experimental Workflow for MOF Synthesis and Characterization
The following diagram illustrates the logical flow of the experimental work involved in the synthesis and characterization of the proposed MOF.
Conceptual Signaling Pathway for a Benzimidazole-Based Therapeutic
Benzimidazole derivatives are known to target various signaling pathways involved in diseases like cancer. The following diagram illustrates a conceptual pathway that a therapeutic agent based on the benzimidazole scaffold might influence.
Conclusion
While further experimental work is required to validate the proposed synthesis and explore the full potential of MOFs derived from this compound, the foundational knowledge from related benzimidazole-based MOFs provides a strong basis for future research. The combination of a therapeutically relevant organic linker with the versatile MOF platform presents a compelling strategy for the development of next-generation drug delivery systems and catalysts. This guide serves as a starting point for researchers and professionals to embark on the exploration of this promising new class of materials.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Insight into charged drug release from metal–organic frameworks - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. Research Progress in Targeted Drug Delivery and Release Mechanisms Based on Metal-Organic Frameworks - CD Bioparticles [cd-bioparticles.net]
Commercial Availability and Synthetic Pathways of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and potential synthetic routes for Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate (CAS No: 131020-36-5), a key building block in pharmaceutical and chemical research. This document is intended to serve as a comprehensive resource for procurement and synthesis planning.
Commercial Availability
This compound is commercially available from a variety of suppliers, catering to different scales of research and development needs. The purity of the commercially available compound is typically high, often exceeding 98%. Below is a summary of known suppliers and their product specifications.
Supplier and Product Data
| Supplier | Catalog Number | Purity | Available Quantities |
| Ambeed, Inc. | A194141 | ≥98.0% | 1g, 5g, 10g, 25g |
| BLD Pharmatech | BD157949 | 97% | 1g, 5g, 25g |
| Chemos GmbH & Co. KG | - | - | Inquire |
| Dayang Chem (Hangzhou) Co.,Ltd. | DC1041641664 | - | Inquire |
| Hairui Chemical | HR112834 | ≥98% | Inquire |
| Changchun Haofei Imp. & Exp. Co., Ltd | - | 99% | Inquire |
Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.
Procurement Workflow
The process of procuring this compound typically follows a standard workflow, from initial supplier identification to final product delivery. The following diagram illustrates the key steps involved.
Diagram 1: Procurement Workflow A flowchart outlining the steps for purchasing the target compound.
Synthesis of this compound
Generalized Synthetic Pathway
A plausible pathway for the synthesis of the target compound is the condensation and subsequent cyclization of methyl 3-amino-4-(methylamino)benzoate with a suitable one-carbon source, such as formic acid or a derivative thereof.
Diagram 2: Proposed Synthesis Pathway A simplified schematic illustrating a likely synthetic route.
General Experimental Methodology
The following outlines a generalized experimental protocol based on common benzimidazole synthesis procedures. This should be considered a template and would require optimization for the specific synthesis of this compound.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 3-amino-4-(methylamino)benzoate in a suitable solvent (e.g., ethanol, acetic acid).
-
Add an excess of the one-carbon source (e.g., formic acid).
Step 2: Reaction
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Step 3: Work-up and Isolation
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
The crude product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, perform an extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Step 5: Characterization
-
Confirm the identity and purity of the final product using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and HPLC.
This guide provides a foundational understanding of the commercial landscape and potential synthetic approaches for this compound. Researchers are encouraged to consult the primary literature and contact suppliers directly for the most accurate and up-to-date information.
Methodological & Application
Application Notes and Protocols: Synthesis of Novel Anticancer Agents from Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of potential anticancer agents derived from Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its presence in various pharmacologically active compounds.[1][2] This document outlines the conversion of the starting methyl ester into a series of bioactive carboxamide derivatives and presents their reported anticancer activities and mechanisms of action.
Introduction to Benzimidazole-Based Anticancer Agents
Benzimidazole derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including potent anticancer effects.[1][2][3] Their structural similarity to endogenous purine nucleotides allows them to interact with various biological targets, making them attractive candidates for drug discovery.[4] Several benzimidazole-based drugs are already in clinical use, and many more are in various stages of development. The synthesis of novel derivatives from readily available starting materials like this compound is a key strategy in the search for more effective and selective anticancer agents.
Recent studies have highlighted that modifications at the 5-position of the benzimidazole ring, such as the introduction of amide functionalities, can lead to compounds with significant cytotoxic activity against various cancer cell lines.[5][6] These derivatives have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key enzymes involved in cancer progression, such as fatty acid synthase (FASN) and topoisomerase.[5][7][8]
Synthetic Workflow
The overall synthetic strategy involves the hydrolysis of the starting methyl ester to the corresponding carboxylic acid, followed by amide coupling with a variety of amines to generate a library of N-substituted 1-methyl-1H-benzo[d]imidazole-5-carboxamides.
Caption: Synthetic workflow for the preparation of N-substituted 1-methyl-1H-benzo[d]imidazole-5-carboxamides.
Experimental Protocols
Protocol 1: Synthesis of 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a key intermediate for the synthesis of amide derivatives.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl, 1N)
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
-
pH meter or pH paper
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of MeOH/H₂O or THF/H₂O (e.g., 3:1 v/v).
-
Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 3-4 with 1N HCl.
-
A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid as a solid.
Protocol 2: General Procedure for the Synthesis of N-substituted 1-methyl-1H-benzo[d]imidazole-5-carboxamides
This protocol outlines the coupling of the carboxylic acid intermediate with various primary or secondary amines to generate a library of amide derivatives.
Materials:
-
1-methyl-1H-benzo[d]imidazole-5-carboxylic acid
-
Substituted amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)
-
Hydroxybenzotriazole (HOBt, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a solution of 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired substituted amine (1.1 eq) followed by DIPEA (2.0 eq).
-
Continue stirring the reaction at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure N-substituted 1-methyl-1H-benzo[d]imidazole-5-carboxamide.
Data Presentation: Anticancer Activity of Benzimidazole-5-carboxamide Derivatives
The following table summarizes the in vitro anticancer activity (IC₅₀ values in µM) of representative benzimidazole-5-carboxamide derivatives against various human cancer cell lines, as reported in the literature for structurally similar compounds.
| Compound ID | R Group (Amide Substituent) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| CTL-06 | Piperazin-1-yl with further substitution | HCT-116 (Colon) | 3.0 ± 0.25 | [8] |
| CTL-12 | Piperazin-1-yl with further substitution | HCT-116 (Colon) | 2.5 ± 0.25 | [8] |
| 5o | N-(2,4-Dimethoxyphenyl) | A549 (Lung) | 0.15 ± 0.01 | [6] |
| 5o | N-(2,4-Dimethoxyphenyl) | SW480 (Colon) | 3.68 ± 0.59 | [6] |
| 5a | Methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate | Leukemic cells | 3 | [9] |
| MBIC | Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | MCF-7 (Breast) | 0.73 ± 0.0 | [10] |
| MBIC | Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | MDA-MB-231 (Breast) | 20.4 ± 0.2 | [10] |
Note: The presented data is for structurally related benzimidazole derivatives and serves as a guide for the expected activity of novel compounds synthesized from this compound.
Mechanism of Action and Signaling Pathways
Benzimidazole derivatives exert their anticancer effects through various mechanisms. A common pathway involves the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction Pathway
Many benzimidazole compounds have been shown to induce apoptosis in cancer cells. This is often mediated through the intrinsic pathway, which involves the mitochondria.
Caption: Simplified signaling pathway for apoptosis induction by benzimidazole derivatives.
Cell Cycle Arrest
Certain benzimidazole derivatives can arrest the cell cycle at specific phases, preventing cancer cell proliferation. For instance, some compounds induce a G2/M phase arrest.[11][12]
Caption: Logical diagram of G2/M cell cycle arrest induced by benzimidazole derivatives.
Conclusion
The synthetic route starting from this compound offers a versatile platform for the development of novel anticancer agents. The protocols provided herein allow for the generation of a diverse library of benzimidazole-5-carboxamides. Based on existing literature for analogous compounds, these derivatives are expected to exhibit significant cytotoxic activity against a range of cancer cell lines. Further investigation into their specific mechanisms of action will be crucial for their development as potential therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: N-Alkylation of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and reaction conditions for the N-alkylation of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate. This reaction, a specific type of quaternization known as the Menschutkin reaction, results in the formation of 1,3-dialkyl-5-(methoxycarbonyl)benzimidazolium salts. These salts are valuable intermediates in medicinal chemistry and materials science. This application note outlines the necessary reagents, experimental procedures, and expected outcomes, supported by a summary of reaction conditions from analogous transformations in the literature.
Introduction
Benzimidazolium salts are a class of N-heterocyclic compounds with significant applications as precursors to N-heterocyclic carbenes (NHCs), ionic liquids, and as scaffolds in the development of novel therapeutic agents. The quaternization of an N-substituted benzimidazole is a fundamental method for the synthesis of these salts. The target molecule, this compound, possesses a nucleophilic tertiary nitrogen atom within the imidazole ring, which can react with an alkyl halide to form a positively charged quaternary benzimidazolium salt. The presence of the electron-withdrawing carboxylate group at the 5-position can influence the nucleophilicity of the benzimidazole nitrogen, potentially requiring specific reaction conditions to achieve efficient conversion.
Reaction Principle
The N-alkylation of a tertiary amine, such as the N1-substituted imidazole nitrogen in the starting material, with an alkyl halide is known as the Menschutkin reaction. This is a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. This results in the formation of a quaternary ammonium salt, in this case, a benzimidazolium halide. The reaction is typically carried out by heating the N-substituted benzimidazole with an excess of the alkylating agent in a suitable solvent.
Data Presentation: General Reaction Conditions for Benzimidazole Quaternization
The following table summarizes typical conditions for the N-alkylation of N-substituted benzimidazoles to form quaternary salts, based on literature precedents. While specific yields for the target substrate are not extensively documented, these conditions provide a strong starting point for reaction optimization.
| Entry | N-Benzimidazole Substrate | Alkylating Agent (R-X) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-alkylated benzimidazole | Alkyl halide | Toluene | Reflux | 18-24 | N/A | [1][2] |
| 2 | N-methylphenyl-benzimidazole | Methyl iodide | N/A (pressure) | N/A | N/A | N/A | [3][4] |
| 3 | Benzimidazole | Isopropyl bromide | Acetonitrile | 85-90 | 72 | 78 | [4] |
| 4 | N-methylimidazole | Benzyl halides | Ionic Liquid | N/A | N/A | N/A | |
| 5 | 2-amino-1-methylbenzimidazole | Iodomethane | Acetonitrile | 20-50 | N/A | N/A | [5] |
Note: Yields are highly dependent on the specific substrates and alkylating agents used.
Experimental Protocols
This section provides a detailed, generalized protocol for the N-alkylation (quaternization) of this compound.
Protocol 1: General Procedure for N-Alkylation with Alkyl Halides
Materials:
-
This compound
-
Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous solvent (e.g., Toluene, Acetonitrile)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvents (e.g., Ethanol, Ethyl Acetate)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in an anhydrous solvent (e.g., Toluene or Acetonitrile, approx. 10-20 mL per gram of substrate).
-
Place the flask under an inert atmosphere of nitrogen or argon.
-
Add the alkylating agent (1.1-2.0 eq) to the stirred solution. Caution: Alkyl halides can be toxic and volatile. Handle in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) and maintain for 18-48 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product, being a salt, will have a much lower Rf value than the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent or a less polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
If no precipitate forms, the product can often be precipitated by adding a less polar co-solvent (e.g., diethyl ether or hexane) to the reaction mixture.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, or an ethanol/ethyl acetate mixture).
-
Dry the purified solid product under vacuum to obtain the final 1,3-dialkyl-5-(methoxycarbonyl)benzimidazolium salt.
Mandatory Visualization
The following diagrams illustrate the chemical transformation and the experimental workflow.
Caption: N-Alkylation of this compound.
Caption: Experimental workflow for the synthesis of benzimidazolium salts.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for the hydrolysis of "Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate"
Application Note: Hydrolysis of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate
Introduction
This document provides a detailed protocol for the hydrolysis of this compound to its corresponding carboxylic acid, 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid. The hydrolysis of esters is a fundamental transformation in organic synthesis, crucial for the preparation of carboxylic acids from their corresponding esters. In the context of drug development and medicinal chemistry, benzimidazole derivatives are of significant interest due to their wide range of biological activities. The carboxylic acid moiety is often a key functional group for modulating the pharmacological properties of a molecule. The protocol described herein utilizes a base-catalyzed saponification reaction, which is a widely adopted, efficient, and generally irreversible method for ester hydrolysis.[1]
Reaction Principle
The hydrolysis of this compound is achieved through saponification, a base-catalyzed process. The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This is followed by the elimination of the methoxide ion, leading to the formation of the corresponding carboxylate salt. The reaction is driven to completion by the deprotonation of the initially formed carboxylic acid by the base in the reaction mixture.[1] Subsequent acidification of the reaction mixture protonates the carboxylate salt, leading to the precipitation of the final carboxylic acid product.
Quantitative Data Summary
While specific quantitative data for the hydrolysis of this compound is not extensively published, the following table outlines typical reagents and conditions for the base-catalyzed hydrolysis of benzimidazole esters and similar aromatic esters, which are expected to yield high conversion rates.
| Parameter | Condition | Rationale |
| Starting Material | This compound | The ester to be hydrolyzed. |
| Base | Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) | Strong bases that effectively catalyze the hydrolysis. LiOH is often preferred for its high reactivity in some cases.[2] |
| Solvent | Methanol/Water or Ethanol/Water mixture | A co-solvent system is used to ensure the solubility of the ester starting material and the hydroxide salt.[3] |
| Temperature | Reflux (typically 60-100 °C) | Elevated temperature increases the reaction rate.[3] |
| Reaction Time | 2-12 hours | The reaction progress should be monitored (e.g., by TLC) to determine the point of completion. |
| Acidification | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Used to protonate the carboxylate salt and precipitate the carboxylic acid product.[3] |
| pH for Precipitation | 4-5 | Optimal pH for the precipitation of the carboxylic acid.[2] |
| Expected Yield | >90% | Based on similar ester hydrolysis reactions.[3] |
Experimental Protocol
Materials:
-
This compound
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), 1M solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Buchner funnel and filter paper
-
pH paper or pH meter
-
Thin Layer Chromatography (TLC) plates (silica gel) and appropriate developing solvent (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of methanol and water (e.g., a 3:1 to 1:1 v/v ratio).
-
Addition of Base: To the stirring solution, add Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2-3 equivalents).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar spot (the carboxylate) indicates the reaction is proceeding.
-
Cooling: Once the reaction is complete (typically after 2-12 hours), remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
Solvent Removal (Optional): The methanol can be removed under reduced pressure to facilitate the subsequent work-up.
-
Acidification: While stirring, slowly add 1M HCl to the reaction mixture to acidify it to a pH of approximately 4-5. This will protonate the carboxylate and cause the carboxylic acid product to precipitate out of the solution.[2]
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any remaining salts.[3]
-
Drying: Dry the purified 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid product, for instance, in a vacuum oven.
Visualizations
Caption: Experimental workflow for the hydrolysis of this compound.
References
Application Notes & Protocols: Solid-Phase Synthesis of Benzimidazole Libraries Utilizing a Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate Core Structure
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral, anticancer, and antihypertensive agents. Solid-phase organic synthesis (SPOS) offers a powerful and efficient platform for the construction of large combinatorial libraries of benzimidazole derivatives, facilitating the rapid exploration of structure-activity relationships (SAR) in drug discovery. This document provides detailed application notes and protocols for the solid-phase synthesis of a library of benzimidazole derivatives, using a structure analogous to "Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate" as a representative target. The methodologies described herein are adapted from established solid-phase synthesis strategies for benzimidazole libraries.[1][2]
I. General Strategy for Solid-Phase Benzimidazole Synthesis
The solid-phase synthesis of benzimidazoles typically involves the assembly of the heterocyclic ring system on a solid support, followed by cleavage to release the final products into solution. A common and effective strategy begins with the immobilization of a suitably functionalized nitroaromatic carboxylic acid onto a resin. Subsequent chemical transformations, including nucleophilic aromatic substitution, reduction of the nitro group, and cyclization with an aldehyde, lead to the formation of the benzimidazole core. This approach allows for the introduction of diversity at multiple positions of the benzimidazole scaffold.
Below is a DOT language script visualizing the general workflow for the solid-phase synthesis of a benzimidazole library.
II. Experimental Protocols
The following protocols provide a step-by-step guide for the solid-phase synthesis of a benzimidazole library.
Protocol 1: Resin Loading - Esterification of Wang Resin
This protocol describes the immobilization of 4-fluoro-3-nitrobenzoic acid onto Wang resin.
Materials:
-
Wang Resin (100-200 mesh, 1.0 mmol/g loading)
-
4-fluoro-3-nitrobenzoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the Wang resin (1.0 g, 1.0 mmol) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Drain the solvent.
-
Dissolve 4-fluoro-3-nitrobenzoic acid (3.0 mmol) in a minimal amount of DMF and add it to the resin.
-
Add DCM (10 mL) to the vessel.
-
Add DIC (3.0 mmol) and a catalytic amount of DMAP (0.1 mmol).
-
Agitate the mixture at room temperature for 16 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Dry the resin under vacuum.
Loading Verification: A small amount of the resin can be treated with 50% TFA in DCM to cleave the loaded acid, which can then be quantified by NMR spectroscopy.[1]
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol introduces the first point of diversity by reacting the resin-bound nitroaromatic with a library of primary amines.
Materials:
-
Resin from Protocol 1
-
Library of primary amines (e.g., methylamine, ethylamine, benzylamine)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin (1.0 mmol) in DMF (10 mL).
-
Add the primary amine (5.0 mmol).
-
Agitate the mixture at room temperature for 12 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 3: Reduction of the Nitro Group
This protocol describes the reduction of the nitro group to an amine, forming the o-phenylenediamine precursor.
Materials:
-
Resin from Protocol 2
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
1-Methyl-2-pyrrolidinone (NMP)
Procedure:
-
Swell the resin (1.0 mmol) in NMP (10 mL).
-
Add a solution of SnCl2·2H2O (5.0 mmol) in NMP (5 mL).
-
Agitate the mixture at room temperature for 12 hours.
-
Drain the reaction mixture and wash the resin sequentially with NMP (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 4: Benzimidazole Ring Formation
This protocol details the cyclization reaction with a library of aldehydes to form the benzimidazole ring.
Materials:
-
Resin from Protocol 3
-
Library of aldehydes (e.g., formaldehyde, benzaldehyde, substituted benzaldehydes)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin (1.0 mmol) in DMF (10 mL).
-
Add the aldehyde (5.0 mmol).
-
Agitate the mixture at room temperature, open to the air, overnight to facilitate oxidative cyclocondensation.[1]
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 5: Cleavage from Solid Support
This final protocol describes the cleavage of the synthesized benzimidazoles from the resin.
Materials:
-
Resin from Protocol 4
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Swell the resin (1.0 mmol) in DCM (5 mL).
-
Add an equal volume of TFA (5 mL) to make a 50% TFA/DCM solution.
-
Agitate the mixture at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure to yield the crude benzimidazole product.
-
Purify the product by an appropriate method, such as preparative HPLC.
III. Data Presentation
The following table summarizes typical yields and purities that can be expected for a solid-phase synthesis of a benzimidazole library, based on literature data.[1]
| Step | Reagents | Solvent | Time (h) | Temperature | Average Yield (%) | Average Purity (%) |
| Resin Loading | 4-fluoro-3-nitrobenzoic acid, DIC, DMAP | DCM/DMF | 16 | RT | Quantitative | N/A |
| SNAr | Primary Amines | DMF | 12 | RT | >95 | N/A |
| Nitro Reduction | SnCl2·2H2O | NMP | 12 | RT | >91 | N/A |
| Benzimidazole Formation | Aldehydes | DMF | Overnight | RT | >90 | N/A |
| Cleavage and Final Product | 50% TFA in DCM | DCM | 2 | RT | 41 (overall) | 94 (LC-MS) |
IV. Signaling Pathway and Experimental Workflow Visualization
The synthesized benzimidazole libraries can be screened against various biological targets. For instance, they can be designed as RNA-binding molecules. The screening workflow for such a library is depicted below.
Disclaimer: The protocols and data presented are based on published literature for the solid-phase synthesis of benzimidazole derivatives. Researchers should adapt and optimize these methods for their specific target molecules and available resources. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes and Protocols: Functionalization of the Carboxylate Group in Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate is a versatile building block in medicinal chemistry and materials science. The carboxylate group at the 5-position of the benzimidazole scaffold offers a convenient handle for various chemical transformations, allowing for the synthesis of a diverse range of derivatives with potential biological activities. This document provides detailed application notes and experimental protocols for three key functionalization reactions of the carboxylate group: hydrolysis to the corresponding carboxylic acid, conversion to a variety of amides, and reduction to the primary alcohol.
Hydrolysis of this compound to 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid
The first step in many functionalization pathways of the title compound is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions.
dot
Caption: Hydrolysis of the methyl ester to a carboxylic acid.
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol is adapted from a general procedure for the hydrolysis of benzimidazole esters.
-
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), 60% aqueous solution
-
Water (H₂O)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Filtration apparatus
-
-
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in 60% aqueous sulfuric acid.
-
Heat the mixture to 140°C and stir for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The resulting precipitate is the crude carboxylic acid.
-
Collect the solid by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford pure 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid.
-
Data Presentation:
| Starting Material | Product | Reagents | Conditions | Yield | Reference |
| This compound | 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid | 60% H₂SO₄ (aq) | 140°C, 6 h | ~76% | General Method |
Amide Bond Formation from 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid
The carboxylic acid can be coupled with a variety of primary and secondary amines to form the corresponding amides. This is a crucial transformation for generating libraries of compounds for drug discovery. Several coupling reagents can be employed for this purpose.
dot
Caption: Amide bond formation from the carboxylic acid.
Experimental Protocol: HATU-Mediated Amide Coupling
This protocol is a general and highly efficient method for amide bond formation.[1][2][3]
-
Materials:
-
1-methyl-1H-benzo[d]imidazole-5-carboxylic acid (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
1N HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid (1.0 eq) and HATU (1.1 eq).[1]
-
Add anhydrous DMF to dissolve the solids (typically 0.1-0.5 M concentration).
-
Cool the solution to 0°C using an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution.[1]
-
Allow the mixture to stir at 0°C for 15-30 minutes for pre-activation.
-
Add the desired amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
-
Experimental Protocol: DCC/HOBt-Mediated Amide Coupling
This is a classic and cost-effective method for amide bond formation.[4][5][6][7][8]
-
Materials:
-
1-methyl-1H-benzo[d]imidazole-5-carboxylic acid (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)
-
HOBt (1-Hydroxybenzotriazole) (1.2 eq)
-
Anhydrous DCM (Dichloromethane) or DMF
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0°C in an ice bath with stirring.
-
Add DCC (1.1 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 8 to 24 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC.
-
Once complete, filter off the DCU precipitate and wash it with a small amount of the reaction solvent.
-
Concentrate the filtrate in vacuo.
-
If DMF was used, dilute with ethyl acetate and wash with water, 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Data Presentation:
| Carboxylic Acid | Coupling Reagent | Additive | Base | Solvent | Conditions | Typical Yield | Reference |
| 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid | HATU | - | DIPEA | DMF | 0°C to RT | 80-95% | General Method |
| 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid | DCC | HOBt | - | DCM/DMF | 0°C to RT | 70-90% | General Method |
Reduction of this compound to (1-methyl-1H-benzo[d]imidazol-5-yl)methanol
The methyl ester can be reduced to the corresponding primary alcohol using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).[9][10][11][12][13]
dot
Caption: Reduction of the methyl ester to a primary alcohol.
Experimental Protocol: LiAlH₄ Reduction
This protocol is based on a procedure for a similar imidazole ester.
-
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Ethyl acetate and water for quenching
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (2.0 eq) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
Stir the reaction mixture at 0°C for 10 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching Procedure (Fieser method): Carefully and slowly add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the weight of LiAlH₄ in grams. Stir vigorously until a granular precipitate forms.
-
Alternatively, quench the reaction by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water.
-
Filter the resulting slurry through a pad of Celite and wash the filter cake with THF or ethyl acetate.
-
Combine the organic filtrates and concentrate in vacuo.
-
Purify the crude alcohol by flash column chromatography if necessary.
-
Data Presentation:
| Starting Material | Product | Reducing Agent | Solvent | Conditions | Typical Yield | Reference |
| This compound | (1-methyl-1H-benzo[d]imidazol-5-yl)methanol | LiAlH₄ | THF | 0°C to RT | ~80% | Analogous System |
Overall Experimental Workflow
The following diagram illustrates the overall workflow for the functionalization of this compound.
dot
Caption: Workflow for functionalizing the carboxylate group.
References
- 1. benchchem.com [benchchem.com]
- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. peptide.com [peptide.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: The Role of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of the "Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate" scaffold in the design and synthesis of novel kinase inhibitors. The benzimidazole core is a privileged structure in medicinal chemistry, known for its ability to interact with the hinge region of various kinases. This guide focuses on the synthetic derivatization of this scaffold and its application in targeting key kinases involved in cellular signaling pathways.
Introduction
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The 1H-benzo[d]imidazole-5-carboxylate scaffold has emerged as a versatile starting point for the development of potent and selective kinase inhibitors. By modifying the substituents on the benzimidazole ring and the carboxylate group, researchers can tune the potency and selectivity of the resulting compounds against specific kinase targets. One particularly important target for this class of compounds is the Inducible T-cell Kinase (Itk), a key mediator in T-cell receptor signaling.
Target Profile: Inducible T-cell Kinase (Itk)
Inducible T-cell Kinase (Itk) is a member of the Tec family of non-receptor tyrosine kinases and is predominantly expressed in T-cells and NK cells. It is a critical component of the T-cell receptor (TCR) signaling cascade, which governs T-cell development, activation, and differentiation.[1] Dysregulation of Itk signaling is implicated in various autoimmune and inflammatory diseases, making it an attractive therapeutic target.
Itk Signaling Pathway
Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell, a signaling cascade is initiated. The Src kinase Lck is activated, leading to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 complex. This creates docking sites for ZAP-70, which in turn phosphorylates the adaptor proteins LAT (Linker for Activation of T-cells) and SLP-76. Itk is recruited to the plasma membrane and interacts with this signaling complex, leading to its own phosphorylation and activation by Lck. Activated Itk then phosphorylates and activates Phospholipase C-gamma 1 (PLCγ1). PLCγ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to the activation of the transcription factor NFAT. DAG activates Protein Kinase C (PKC) and the Ras-MAPK pathway, culminating in the activation of the transcription factors NF-κB and AP-1. These transcription factors then orchestrate the expression of genes essential for T-cell activation and effector functions.
Quantitative Data on Benzimidazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of various kinase inhibitors built upon the benzimidazole scaffold. This data is compiled from multiple studies and showcases the potential of this chemical class against different kinase targets.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line(s) | Reference |
| Compound 6h | EGFR | 73.2 | - | [2] |
| HER2 | 23.2 | - | [2] | |
| CDK2 | 284 | - | [2] | |
| AURKC | 11 | - | [2] | |
| Compound 6i | EGFR | - | HepG2 | [2] |
| HER2 | - | HepG2 | [2] | |
| CDK2 | - | HepG2 | [2] | |
| mTOR | Potent Inhibition | HepG2 | [2] | |
| Compound 16h | Aurora A | 21.94 | MDA-MB-231 |
Experimental Protocols
The synthesis of kinase inhibitors from the "this compound" core typically involves the conversion of the methyl ester to a more reactive intermediate, such as a carboxylic acid, which is then coupled with various amines to generate a library of candidate inhibitors.
General Workflow for Synthesis and Evaluation
The overall process for developing kinase inhibitors from the benzimidazole scaffold follows a structured workflow, from initial synthesis to biological evaluation.
Protocol 1: Hydrolysis of this compound
Objective: To convert the starting methyl ester to the corresponding carboxylic acid for subsequent amide coupling.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).
-
Add LiOH (or NaOH) (1.5 - 2.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of approximately 4-5 with 1M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid.
-
The crude product can be used directly in the next step or purified further by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of 1-methyl-N-(substituted)-1H-benzo[d]imidazole-5-carboxamide via HBTU Coupling
Objective: To synthesize a library of benzimidazole-5-carboxamide derivatives by coupling the carboxylic acid with various amines.
Materials:
-
1-methyl-1H-benzo[d]imidazole-5-carboxylic acid
-
A diverse library of primary or secondary amines
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add DIPEA (or TEA) (3.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HBTU (1.05 eq) portion-wise to the cooled solution.
-
Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.
-
Add the desired amine (1.05 eq) portion-wise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) to afford the desired 1-methyl-N-(substituted)-1H-benzo[d]imidazole-5-carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
Objective: To determine the in vitro potency (IC50) of the synthesized compounds against the target kinase (e.g., Itk).
Materials:
-
Recombinant human Itk enzyme
-
Suitable peptide substrate for Itk
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Synthesized benzimidazole compounds (dissolved in DMSO)
-
A known Itk inhibitor as a positive control (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the synthesized compounds in DMSO.
-
In a 384-well plate, add 1 µL of each compound dilution. Include a positive control and a negative control (DMSO vehicle).
-
Add 2 µL of a solution containing the Itk enzyme and the peptide substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution (at a concentration close to the Km for the enzyme) in kinase assay buffer to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well, which converts the generated ADP to ATP and then uses the new ATP to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
The "this compound" scaffold is a valuable starting point for the synthesis of a diverse range of kinase inhibitors. The protocols outlined in this document provide a framework for the synthesis and evaluation of such compounds, with a particular focus on targeting Inducible T-cell Kinase (Itk). By employing these methodologies, researchers can systematically explore the structure-activity relationships of this compound class and develop novel therapeutic agents for the treatment of various diseases.
References
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate, a key intermediate in the development of various pharmaceutical compounds, notably as a potential inhibitor of Poly (ADP-ribose) polymerase (PARP). The protocol details a robust and scalable multi-step synthesis, commencing from readily available starting materials. Each step has been optimized for high yield and purity, ensuring suitability for industrial applications. This guide includes detailed experimental procedures, data summaries, and a visual representation of the synthetic workflow and the targeted biological pathway.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] this compound, in particular, serves as a crucial building block for the synthesis of more complex molecules, including potent inhibitors of Poly (ADP-ribose) polymerase (PARP). PARP enzymes are critical components of the DNA damage response pathway, and their inhibition represents a promising strategy in cancer therapy, especially in tumors with deficiencies in other DNA repair mechanisms like BRCA1/2 mutations.[3][4][5] This application note outlines a reliable and scalable synthetic route to this compound, designed to meet the demands of drug development and large-scale production.
Overall Synthetic Pathway
The synthesis of this compound is accomplished through a four-step process, beginning with the synthesis of the key intermediate, 3,4-diaminobenzoic acid. This is followed by the formation of the benzimidazole core, subsequent esterification of the carboxylic acid, and a final regioselective N-methylation to yield the target compound.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of 3,4-Diaminobenzoic Acid
This procedure outlines a multi-step synthesis of 3,4-diaminobenzoic acid starting from 4-aminobenzoic acid. The process involves protection of the amine, nitration, deprotection, and subsequent reduction of the nitro group.
1.1 Synthesis of 4-Acetamidobenzoic Acid
-
In a suitable large-scale reactor, suspend 4-aminobenzoic acid (1.0 eq) in water.
-
Add sodium hydroxide solution (2.0 M, 1.2 eq) and heat the mixture to reflux.
-
Slowly add acetic anhydride (1.2 eq) to the boiling solution with vigorous stirring.
-
Continue refluxing for 2 hours after the addition is complete.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the white solid, wash with cold water, and dry under vacuum.
1.2 Synthesis of 4-Acetamido-3-nitrobenzoic Acid
-
To a clean, dry reactor, add 4-acetamidobenzoic acid (1.0 eq) and acetic anhydride (2.0 eq).
-
Cool the mixture in an ice-salt bath to below 5 °C.
-
Slowly add concentrated nitric acid (1.0 eq) while maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into ice water with stirring to precipitate the product.
-
Filter the yellowish-white solid, wash thoroughly with water, and dry.
1.3 Synthesis of 4-Amino-3-nitrobenzoic Acid
-
In a reactor, mix 4-acetamido-3-nitrobenzoic acid (1.0 eq) with a 50% solution of potassium hydroxide (excess) and ethanol.
-
Heat the mixture to reflux and maintain for 4-5 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Filter the solid, wash with water, and dry.
1.4 Synthesis of 3,4-Diaminobenzoic Acid
-
Charge a reactor with 4-amino-3-nitrobenzoic acid (1.0 eq) and a suitable solvent such as ethanol.
-
Add a solution of ammonium sulfide (9% aqueous solution, excess) dropwise to the refluxing mixture.
-
Continue to reflux for 4-5 hours until the reduction is complete.
-
Filter the hot reaction mixture to remove any inorganic salts.
-
Cool the filtrate and pour it into ice water to precipitate the crude product.
-
The crude product can be purified by dissolving in dilute hydrochloric acid, filtering, and then adjusting the pH to 4 with ammonia solution to precipitate the pure 3,4-diaminobenzoic acid as a white to off-white solid.[6]
Step 2: Synthesis of 1H-Benzo[d]imidazole-5-carboxylic Acid
-
In a large reactor equipped with a reflux condenser, add 3,4-diaminobenzoic acid (1.0 eq) and formic acid (excess, can be used as both reactant and solvent).
-
Heat the reaction mixture to reflux (around 100-110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum to obtain 1H-benzo[d]imidazole-5-carboxylic acid.
Step 3: Synthesis of Methyl 1H-benzo[d]imidazole-5-carboxylate
-
Suspend 1H-benzo[d]imidazole-5-carboxylic acid (1.0 eq) in methanol (excess, serving as both reactant and solvent) in a large reactor.[7]
-
Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the suspension while stirring and cooling.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Monitor the esterification by TLC.
-
After completion, cool the reaction mixture and neutralize the excess acid with a base such as sodium bicarbonate solution.
-
The product may precipitate upon neutralization. If not, the methanol can be removed under reduced pressure, and the product extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.
Step 4: Regioselective Synthesis of this compound
-
In a large, dry reactor, dissolve Methyl 1H-benzo[d]imidazole-5-carboxylate (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a base, for example, potassium carbonate (1.5-2.0 eq), to the solution and stir.
-
Slowly add the methylating agent, such as dimethyl sulfate or methyl iodide (1.1-1.2 eq), to the mixture at room temperature. A regioselective methylation can be achieved under specific conditions.[8]
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove any remaining DMF and salts, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the high-purity this compound.
Data Presentation
The following table summarizes the expected quantitative data for the large-scale synthesis of this compound.
| Step | Product Name | Starting Material | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) | Physical Appearance |
| 1 | 3,4-Diaminobenzoic Acid | 4-Aminobenzoic Acid | 152.15 | 60-70 (overall) | >98 | White to off-white solid |
| 2 | 1H-Benzo[d]imidazole-5-carboxylic Acid | 3,4-Diaminobenzoic Acid | 176.17 | 85-95 | >98 | Off-white to pale tan solid |
| 3 | Methyl 1H-benzo[d]imidazole-5-carboxylate | 1H-Benzo[d]imidazole-5-carboxylic Acid | 190.19 | 80-90 | >98 | White to off-white solid |
| 4 | This compound | Methyl 1H-benzo[d]imidazole-5-carboxylate | 204.22 | 80-90 | >99 | White crystalline solid |
Biological Context: PARP Inhibition Signaling Pathway
This compound is a precursor for the synthesis of potent PARP inhibitors. PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination repair pathways (e.g., due to BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of unrepaired SSBs, which are converted to toxic double-strand breaks (DSBs) during DNA replication. The inability to repair these DSBs results in synthetic lethality, a state where the combination of two non-lethal defects leads to cell death.
Caption: The role of PARP inhibition in inducing synthetic lethality in homologous recombination-deficient cancer cells.
Conclusion
The synthetic protocol detailed in this application note provides a clear and scalable pathway for the production of this compound. The procedures are optimized for large-scale synthesis, ensuring high yields and purity of the final product and its intermediates. The established biological context of benzimidazole derivatives as PARP inhibitors underscores the importance of this key intermediate in the ongoing development of targeted cancer therapies. This document serves as a valuable resource for researchers and professionals in the pharmaceutical industry engaged in the synthesis and development of novel therapeutic agents.
References
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. benthamscience.com [benthamscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. nbinno.com [nbinno.com]
- 8. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate as a Ligand in Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate is a heterocyclic compound belonging to the benzimidazole family. Benzimidazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their presence in numerous biologically active compounds and approved drugs.[1] In the realm of catalysis, the benzimidazole core, with its versatile coordination capabilities, has been extensively utilized in the design of ligands for a variety of transition metal-catalyzed reactions. These reactions are crucial for the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[2][3]
While specific catalytic applications for this compound are not extensively documented in the current literature, its structural features—namely the N-methylated imidazole ring and the carboxylate group—suggest its potential as a valuable ligand. The nitrogen atoms of the benzimidazole ring can coordinate to a metal center, while the ester functionality can influence the electronic properties and steric environment of the resulting catalyst. This document provides a generalized framework for the potential application of this compound as a ligand in catalysis, drawing parallels from structurally related benzimidazole-based catalytic systems.
Potential Catalytic Applications
Based on the known reactivity of related benzimidazole ligands, this compound could potentially be employed in a range of catalytic transformations, including:
-
Cross-Coupling Reactions: As a ligand for palladium or copper catalysts in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[4][5][6][7][8] The N-methyl group and the ester functionality can modulate the catalyst's activity and selectivity.
-
C-H Activation/Functionalization: The benzimidazole scaffold can act as a directing group in rhodium- or palladium-catalyzed C-H activation reactions, enabling regioselective functionalization of aromatic and aliphatic substrates.[9]
-
Polymerization Reactions: Copper complexes with benzimidazole-based ligands have been explored as photoredox catalysts for free radical polymerization.[10]
Experimental Protocols
The following protocols are generalized procedures that can serve as a starting point for exploring the catalytic activity of this compound. Optimization of reaction conditions will be necessary for specific substrates and transformations.
Protocol 1: Synthesis of a Palladium(II) Complex
This protocol describes a general method for the synthesis of a palladium(II) complex with this compound, analogous to the preparation of other palladium-NHC (N-Heterocyclic Carbene) complexes.[7]
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂) or Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane, or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line equipment
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (2.2 equivalents) in the anhydrous solvent.
-
To this solution, add the palladium(II) precursor (1.0 equivalent).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Characterization: The resulting palladium complex should be characterized by techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis to confirm its structure and purity.
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for testing the efficacy of an in situ generated or pre-formed catalyst with this compound as the ligand in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., Aryl bromide or Aryl iodide) (1.0 equivalent)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.5-5 mol%)
-
This compound (Ligand) (1-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add the aryl halide, arylboronic acid, base, palladium precursor, and the ligand.
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables provide a template for summarizing quantitative data from catalytic experiments using this compound as a ligand. The values are hypothetical and should be replaced with experimental data.
Table 1: Optimization of Reaction Conditions for a Model Suzuki-Miyaura Coupling
| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | 4 | K₂CO₃ | Toluene/H₂O | 100 | 12 | Data |
| 2 | Pd₂(dba)₃ (1) | 4 | K₂CO₃ | Toluene/H₂O | 100 | 12 | Data |
| 3 | Pd(OAc)₂ (2) | 4 | Cs₂CO₃ | Dioxane | 100 | 12 | Data |
| 4 | Pd(OAc)₂ (2) | 8 | K₂CO₃ | Toluene/H₂O | 100 | 12 | Data |
| 5 | Pd(OAc)₂ (1) | 2 | K₂CO₃ | Toluene/H₂O | 80 | 24 | Data |
Table 2: Substrate Scope for the Optimized Catalytic System
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | Data |
| 2 | 1-Bromo-4-methoxybenzene | Phenylboronic acid | 4-Methoxybiphenyl | Data |
| 3 | 1-Iodonaphthalene | 4-Formylphenylboronic acid | 4-(Naphthalen-1-yl)benzaldehyde | Data |
| 4 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | Data |
Visualizations
The following diagrams illustrate a general experimental workflow and a plausible catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. lookchem.com [lookchem.com]
- 5. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Cascade Palladium Catalysis: A Predictable and Selectable Regiocontrolled Synthesis of N-Arylbenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rhodium(iii)-catalyzed carboxylate-directed ortho-selective thiolation of benzoic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Copper II Complexes Based on Benzimidazole Ligands as a Novel Photoredox Catalysis for Free Radical Polymerization Embedded Gold and Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate and its derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry. Benzimidazoles are structurally similar to purine nucleosides, allowing them to interact with various biopolymers.[1] This structural feature has led to the development of benzimidazole-based drugs with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] Accurate and comprehensive analytical characterization is crucial for the discovery, development, and quality control of these compounds.
These application notes provide detailed protocols for the characterization of "this compound" and its derivatives using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Additionally, potential signaling pathways associated with the biological activities of benzimidazole derivatives are discussed and visualized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound derivatives, ¹H and ¹³C NMR provide detailed information about the molecular structure.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (Example for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-64
-
Spectral Width: 16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (zgpg30)
-
Number of Scans: 1024 or more, depending on sample concentration
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Data Presentation: Expected Chemical Shifts
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the core structure of this compound. Actual shifts will vary depending on the specific derivatives and the solvent used.[5][6]
Table 1: Expected ¹H NMR Chemical Shifts (in ppm)
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| H2 (imidazole ring) | 7.9 - 8.2 | s |
| H4 | 7.8 - 8.1 | d |
| H6 | 7.6 - 7.9 | dd |
| H7 | 7.3 - 7.6 | d |
| N-CH₃ | 3.8 - 4.1 | s |
| O-CH₃ | 3.9 - 4.2 | s |
Table 2: Expected ¹³C NMR Chemical Shifts (in ppm)
| Carbon | Expected Chemical Shift (ppm) |
| C=O (ester) | 165.5 - 167.1 |
| C2 (imidazole ring) | 142 - 145 |
| C4 | 120 - 125 |
| C5 | 123 - 128 |
| C6 | 115 - 120 |
| C7 | 108 - 112 |
| C7a | 140 - 144 |
| C3a | 135 - 139 |
| N-CH₃ | 31 - 34 |
| O-CH₃ | 51 - 54 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should be compatible with the HPLC system if LC-MS is being performed.
-
-
Instrument Parameters (Example for ESI-MS):
-
Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.
-
Capillary Voltage: 3-5 kV
-
Drying Gas (N₂) Flow Rate: 5-10 L/min
-
Drying Gas Temperature: 300-350 °C
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
For high-resolution mass spectrometry (HRMS), compare the measured accurate mass to the theoretical mass to confirm the elemental composition.
-
In MS/MS or tandem MS, induce fragmentation of the molecular ion and analyze the resulting fragment ions to elucidate the structure.
-
Data Presentation: Expected Fragmentation Pattern
The mass spectral fragmentation of benzimidazole derivatives often involves characteristic losses.[7] For this compound, the following fragmentation pathways can be anticipated:
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z Value | Ion Structure | Description |
| 191.08 | [M+H]⁺ | Molecular ion |
| 175 | [M-CH₃]⁺ | Loss of a methyl radical |
| 160 | [M-OCH₃]⁺ | Loss of a methoxy radical from the ester |
| 132 | [M-COOCH₃]⁺ | Loss of the carbomethoxy group |
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for determining the purity of a compound and for quantitative analysis. A robust HPLC method can separate the target compound from starting materials, byproducts, and degradation products.
Experimental Protocol: Reversed-Phase HPLC
This protocol is adapted from methods used for structurally related benzimidazole derivatives.[2][8][9]
-
Sample Preparation:
-
Accurately weigh about 10 mg of the sample.
-
Dissolve in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to a concentration of approximately 1 mg/mL (stock solution).
-
Further dilute the stock solution with the mobile phase to a working concentration (e.g., 0.1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., Nucleosil C8, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example:
-
Gradient Elution (Example):
-
0-10 min: 25% B to 50% B
-
10-15 min: 50% B to 75% B
-
15-20 min: Hold at 75% B
-
20-25 min: 75% B to 25% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Injection Volume: 10-20 µL
-
Detection: UV detector at a wavelength of approximately 254 nm or 288 nm.[9]
-
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Assess the purity of the sample by calculating the peak area percentage of the main peak relative to the total area of all peaks.
-
Signaling Pathways and Biological Activity
Benzimidazole derivatives are known to exhibit a range of biological activities, often through interference with specific cellular signaling pathways. While the precise pathways for this compound are not extensively documented, the activities of related compounds provide insights into potential mechanisms of action.
Application Note: Potential Anticancer Mechanisms
Many benzimidazole derivatives exert their anticancer effects by targeting key cellular processes such as cell division and signal transduction.[2][3]
-
Microtubule Disruption: A primary mechanism of action for several anticancer benzimidazoles is the inhibition of tubulin polymerization. This disrupts the formation of microtubules, which are essential for the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]
-
Kinase Inhibition: Certain benzimidazole derivatives have been shown to inhibit protein kinases that are crucial for cancer cell proliferation and survival. These include the epidermal growth factor receptor (EGFR) and components of the MAPK/ERK pathway.[10] Inhibition of these pathways can block downstream signaling that promotes cell growth and division.
Caption: Potential anticancer mechanisms of benzimidazole derivatives.
Application Note: Potential Antimicrobial Mechanisms
The antimicrobial activity of benzimidazoles can be attributed to the inhibition of essential bacterial or fungal enzymes.
-
DNA Gyrase Inhibition: In bacteria, DNA gyrase is a topoisomerase that controls the topological state of DNA and is vital for DNA replication. Some benzimidazole derivatives inhibit this enzyme, leading to a disruption of DNA synthesis and ultimately bacterial cell death.[11]
-
Ergosterol Biosynthesis Inhibition: In fungi, certain benzimidazoles interfere with the biosynthesis of ergosterol, a crucial component of the fungal cell membrane. This disruption compromises the integrity of the cell membrane, leading to fungal cell death.[1]
Caption: Potential antimicrobial mechanisms of benzimidazole derivatives.
Summary
The analytical techniques and protocols outlined in these application notes provide a comprehensive framework for the characterization of this compound and its derivatives. The combination of NMR, MS, and HPLC allows for unambiguous structure determination, purity assessment, and quantification. The described signaling pathways, while general for the benzimidazole class, offer a starting point for investigating the biological mechanisms of new derivatives. These methods are essential for advancing the research and development of this promising class of compounds in medicinal chemistry.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotech-asia.org [biotech-asia.org]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. op.niscpr.res.in [op.niscpr.res.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journalijdr.com [journalijdr.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound typically involves a multi-step process. A common strategy is the cyclization of a substituted o-phenylenediamine derivative followed by N-methylation and esterification, or vice-versa. One plausible route involves the reaction of 3-amino-4-(methylamino)benzoic acid with a one-carbon source like formic acid to form the benzimidazole ring, followed by esterification of the carboxylic acid. An alternative is the N-methylation of a pre-formed Methyl 1H-benzo[d]imidazole-5-carboxylate.
Q2: What are the critical parameters to control for a high yield?
A2: Several parameters are crucial for maximizing the yield. These include the purity of starting materials, the choice of solvent and catalyst, reaction temperature, and reaction time. For instance, in the N-methylation step, the choice of base and methylating agent is critical.[1] Dry, aprotic solvents are generally preferred to prevent quenching of the benzimidazole anion.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a common and effective technique to monitor the reaction's progress. By comparing the TLC profile of the reaction mixture with that of the starting materials and the expected product, you can determine the extent of the reaction and identify the formation of any byproducts.
Q4: What are the recommended purification techniques for the final product?
A4: Purification of N-methylated benzimidazoles often requires chromatographic methods due to the potential presence of structurally similar isomers.[1] Column chromatography on silica gel is a widely used and effective method.[1] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can provide good separation.[1]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Impure Starting Materials | Ensure the purity of starting materials like 3-amino-4-(methylamino)benzoic acid or Methyl 1H-benzo[d]imidazole-5-carboxylate using appropriate characterization techniques (e.g., NMR, melting point). Recrystallize or purify starting materials if necessary. |
| Suboptimal Reaction Conditions | Systematically optimize reaction parameters such as temperature, reaction time, and catalyst loading. For the cyclization step with formic acid, ensure complete conversion by monitoring with TLC. For N-methylation, screen different bases (e.g., NaH, K2CO3) and methylating agents (e.g., methyl iodide, dimethyl sulfate). |
| Incomplete Reaction | Monitor the reaction progress using TLC. If the reaction stalls, consider increasing the temperature or adding more reagents (catalyst, acylating/alkylating agent) cautiously. |
| Product Degradation | Harsh reaction conditions (e.g., high temperatures for prolonged periods, strongly acidic or basic conditions) can lead to product degradation. Consider using milder reaction conditions. |
| Inefficient Work-up | During extraction, ensure the correct pH to have the product in the organic phase. Use a sufficient amount of drying agent to remove all water from the organic phase before solvent evaporation. |
Problem 2: Formation of Side Products/Impurities
| Potential Cause | Recommended Solution |
| Formation of Regioisomers during N-methylation | N-methylation of unsymmetrically substituted benzimidazoles can lead to a mixture of regioisomers.[1][2] The ratio of isomers can be influenced by steric and electronic effects of the substituents.[1] To favor the desired isomer, consider using a bulky methylating agent or optimizing the reaction conditions (solvent, temperature, base).[2] |
| Over-methylation (Formation of 1,3-dimethylbenzimidazolium salt) | This is a common side reaction when an excess of the methylating agent is used.[1] Use a controlled stoichiometric amount (1.0-1.2 equivalents) of the methylating agent and add it slowly to the reaction mixture.[1] |
| Incomplete Cyclization | In the synthesis of the benzimidazole ring, incomplete cyclization can leave unreacted starting materials or intermediates. Ensure sufficient reaction time and optimal temperature. The use of a dehydrating agent or azeotropic removal of water can drive the reaction to completion. |
| Side reactions during Esterification | In Fischer esterification, side reactions can occur if the temperature is too high. Ensure the reaction is carried out at the optimal temperature and use a suitable acid catalyst.[3][4] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-elution of Product and Impurities | If impurities have similar polarity to the product, separation by column chromatography can be challenging. Try different solvent systems (eluents) with varying polarities. Sometimes, a multi-step purification involving recrystallization followed by column chromatography is necessary. |
| Presence of Tarry/Polymeric Materials | These can form under harsh reaction conditions. It is best to avoid their formation by using milder conditions. If formed, they can sometimes be removed by trituration with a suitable solvent or by passing the crude product through a short plug of silica gel before column chromatography. |
| Product is an Oil Instead of a Solid | Some benzimidazole derivatives are oils at room temperature. If a solid is expected, ensure that all solvent has been removed under high vacuum. If it remains an oil, purification by column chromatography is the standard method. |
Experimental Protocols
Note: The following protocols are adapted from general procedures for the synthesis of similar benzimidazole derivatives and should be optimized for the specific synthesis of this compound.
Protocol 1: Synthesis of Methyl 1H-benzo[d]imidazole-5-carboxylate (Precursor)
This protocol describes the formation of the benzimidazole ring from 3,4-diaminobenzoic acid and formic acid, followed by esterification.
Step 1: Synthesis of 1H-benzo[d]imidazole-5-carboxylic acid
-
In a round-bottom flask, dissolve 3,4-diaminobenzoic acid (1 equivalent) in formic acid (excess, can be used as solvent).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 1H-benzo[d]imidazole-5-carboxylic acid.
Step 2: Esterification to Methyl 1H-benzo[d]imidazole-5-carboxylate
-
Suspend 1H-benzo[d]imidazole-5-carboxylic acid (1 equivalent) in methanol (excess).
-
Cool the suspension in an ice bath and slowly add thionyl chloride (1.5-2.0 equivalents) dropwise.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel.
Protocol 2: N-methylation of Methyl 1H-benzo[d]imidazole-5-carboxylate
This protocol describes the N-methylation of the benzimidazole precursor.
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 1H-benzo[d]imidazole-5-carboxylate (1 equivalent) in a dry aprotic solvent (e.g., DMF or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base (e.g., sodium hydride, 1.1 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to 1 hour to allow for deprotonation.
-
Slowly add the methylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Quantitative Data
The following table summarizes yield data for reactions analogous to the key steps in the synthesis of this compound. Note: These yields are for similar but not identical molecules and should be used as a general guide for optimization.
| Reaction Step | Analogous Compound | Conditions | Yield (%) | Reference |
| Benzimidazole Formation | 2-substituted benzimidazoles | o-phenylenediamine, various aldehydes, Na2S2O5, ethanol, reflux | 62-72 | [5] |
| Esterification | Ethyl 4-amino-3-(methylthiomethyl)benzoate | 4-amino-3-(methylthiomethyl)benzoic acid, ethanol, H2SO4, reflux | 34-37 (recrystallized) | Organic Syntheses |
| N-methylation | N-methyl anilines | Aniline, methanol, Cp*Ir complex catalyst, 120 °C | >98 | [5] |
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. N-Methylation of Amines with Methanol Catalyzed by a Cp*Ir Complex Bearing a Functional 2,2′-Bibenzimidazole Ligand [organic-chemistry.org]
Technical Support Center: Synthesis of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Problem 1: Low or no yield of the desired Methyl 1H-benzo[d]imidazole-5-carboxylate during the cyclization step.
-
Question: I am attempting to synthesize the benzimidazole core by reacting Methyl 3,4-diaminobenzoate with formic acid, but I am getting a very low yield of the desired product. What could be the issue?
-
Answer: Low yields during the cyclization of an o-phenylenediamine with a carboxylic acid can stem from several factors. Firstly, ensure that your starting material, Methyl 3,4-diaminobenzoate, is pure and dry, as impurities can interfere with the reaction. The reaction is a condensation and requires removal of water to proceed to completion. Harsh dehydrating conditions with acids like hydrochloric acid, p-toluenesulfonic acid, or polyphosphoric acid are often employed.[1][2] Incomplete reaction due to insufficient heating or reaction time is a common issue. Additionally, side reactions such as the formation of phenazine impurities from the ortho-diamine intermediate can reduce the yield of the desired benzimidazole.[3]
Problem 2: Formation of a mixture of regioisomers during N-methylation.
-
Question: After N-methylation of Methyl 1H-benzo[d]imidazole-5-carboxylate, I have obtained a mixture of two products that are difficult to separate. How can I improve the regioselectivity?
-
Answer: This is a common challenge in the N-alkylation of unsymmetrically substituted benzimidazoles. The starting material, Methyl 1H-benzo[d]imidazole-5-carboxylate, is tautomeric, meaning the N-H proton can reside on either nitrogen atom. This leads to the formation of two different nucleophiles that can react with the methylating agent, resulting in a mixture of this compound and Methyl 3-methyl-3H-benzo[d]imidazole-5-carboxylate (which is the same as the 1-methyl-1H-benzo[d]imidazole-6-carboxylate).
Strategies to improve regioselectivity include:
-
Steric Hindrance: If there are bulky substituents near one of the nitrogen atoms, the methylating agent will preferentially react at the less sterically hindered nitrogen.
-
Electronic Effects: The electronic properties of the substituents on the benzimidazole ring can influence the nucleophilicity of the nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of the regioisomers. Milder conditions often favor the formation of one isomer over the other. For a similar compound, methyl 1H-benzo[d]imidazole-4-carboxylate, N-alkylation resulted in a structural isomer as a side product in a ratio of approximately 3.75:1.[4]
-
Problem 3: Formation of a salt-like byproduct during N-methylation.
-
Question: During the N-methylation step, I observe the formation of a significant amount of a precipitate that is sparingly soluble in my workup solvent. What is this byproduct and how can I avoid it?
-
Answer: The formation of a 1,3-dimethylbenzimidazolium salt, a quaternary ammonium salt, is a common side reaction during the N-methylation of benzimidazoles.[5][6] This occurs when the already N-methylated product reacts further with the methylating agent. This side reaction is particularly favored by:
-
An excess of the methylating agent.
-
Harsh reaction conditions, such as high temperatures.
To minimize the formation of this byproduct, it is recommended to use the methylating agent in a controlled stoichiometric amount (typically 1.0 to 1.2 equivalents). Slow, dropwise addition of the methylating agent can also help to prevent localized high concentrations that favor over-methylation. If the quaternary salt does form, it can often be removed by filtration as it is typically insoluble in many common organic solvents.[7]
-
Problem 4: Hydrolysis of the methyl ester group.
-
Question: My final product shows a significant amount of the corresponding carboxylic acid. How can I prevent the hydrolysis of the methyl ester?
-
Answer: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions.[8][9][10] This can occur during the cyclization step if strong acids and high temperatures are used, or during the N-methylation if a strong base is used and the reaction is not anhydrous. The workup procedure is also a critical stage where hydrolysis can occur. To prevent this:
-
Use anhydrous conditions for all reaction steps.
-
If using a base for N-methylation, choose a non-hydroxide base like potassium carbonate in an aprotic solvent.
-
During workup, avoid prolonged exposure to strong acids or bases. If an aqueous workup is necessary, use saturated sodium bicarbonate solution carefully to neutralize any acid and keep the contact time to a minimum.
-
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A common synthetic approach involves a three-step process:
-
Esterification: Conversion of 3,4-diaminobenzoic acid to Methyl 3,4-diaminobenzoate. This is typically achieved using methanol with an acid catalyst like sulfuric acid or with thionyl chloride.[11]
-
Benzimidazole Formation: Cyclization of Methyl 3,4-diaminobenzoate with formic acid or a derivative (e.g., triethyl orthoformate) to form Methyl 1H-benzo[d]imidazole-5-carboxylate.[12]
-
N-Methylation: Methylation of the nitrogen of the benzimidazole ring using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base to yield the final product.
Q2: What are the expected major side products in this synthesis?
The primary side products to anticipate are:
-
During Cyclization: Incomplete cyclization products and potentially phenazine-type impurities from the dimerization of the o-phenylenediamine starting material.[3]
-
During N-Methylation: The regioisomer, Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate, and the over-methylation product, the 1,3-dimethyl-1H-benzo[d]imidazol-3-ium-5-carboxylate salt.
-
Throughout the process: The hydrolyzed product, 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid.[13]
Q3: What purification techniques are recommended for separating the desired product from its regioisomer?
Separating regioisomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most common method. Careful selection of the eluent system, often a gradient of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or acetone), is crucial for achieving good separation.[7]
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, this can be an effective method.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC may be necessary.[14]
-
Crystallization: If a suitable solvent system can be found, fractional crystallization can sometimes be used to separate isomers.
Quantitative Data Summary
| Side Product | Typical Conditions Favoring Formation | Method of Minimization | Reported Ratio (for analogous compound) |
| Regioisomer (1-methyl-6-carboxylate) | N-methylation of an unsymmetrical benzimidazole | Optimization of base, solvent, and temperature. | 3.75 : 1 (desired : undesired) for the 4-carboxylate isomer[4] |
| 1,3-Dimethylbenzimidazolium Salt | Excess methylating agent, high temperature | Use 1.0-1.2 eq. of methylating agent, lower reaction temperature | Not specified, but a known common byproduct |
| Carboxylic Acid (hydrolysis product) | Presence of water with acid or base | Use anhydrous conditions, non-hydroxide bases, and careful workup | Not specified, dependent on reaction conditions |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3,4-diaminobenzoate [11]
-
To a solution of 3,4-diaminobenzoic acid (1.00 g, 6.58 mmol) in methanol (15.0 mL), slowly add thionyl chloride (0.72 mL, 9.80 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the solvent by evaporation under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash it sequentially with saturated aqueous sodium bicarbonate, saturated brine, and water.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield Methyl 3,4-diaminobenzoate.
Protocol 2: General Procedure for N-Methylation of a Benzimidazole [7]
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted benzimidazole (1.0 eq) and anhydrous acetone or DMF.
-
Add potassium carbonate (1.5 eq) to the suspension.
-
While stirring, add methyl iodide (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent and purify the crude product by column chromatography.
Visualizations
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. Separation of 1H-Benzimidazole, 5-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. US20040167194A1 - Methods of making 6-[(4,5-Dihydro-1H-imidazol-2-yl)amino-]-7-methyl-1H-benzimidazole-4-carbonitrile and its preferred salt form - Google Patents [patents.google.com]
- 4. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Methyl 3,4-diaminobenzoate synthesis - chemicalbook [chemicalbook.com]
- 12. Benzimidazole synthesis [organic-chemistry.org]
- 13. 1-Methyl-1H-benzimidazole-5-carboxylic acid | C9H8N2O2 | CID 4913063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
overcoming solubility issues with "Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low aqueous solubility of many benzimidazole compounds like this compound?
A1: The limited aqueous solubility of many benzimidazole derivatives is primarily due to their molecular structure, which often includes a hydrophobic aromatic bicyclic system.[1] While the imidazole portion contains nitrogen atoms that can participate in hydrogen bonding, the overall nonpolar character of the molecule can lead to poor interaction with water. Many benzimidazoles are classified as BCS Class II drugs, indicating high permeability but low solubility, which can be a significant hurdle for absorption and bioavailability.[2]
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A2: For creating high-concentration stock solutions of poorly soluble compounds, Dimethyl Sulfoxide (DMSO) is a common and highly recommended solvent.[1] It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. It is crucial to ensure the compound is fully dissolved in DMSO before making any subsequent dilutions into aqueous buffers to avoid precipitation.[1]
Q3: My compound is soluble in 100% DMSO but precipitates when I dilute it into my aqueous assay buffer. What is happening and what can I do?
A3: This common issue, often called "crashing out," occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous buffer where its solubility is significantly lower.[3] The abrupt change in solvent polarity causes the compound to precipitate out of the solution.[1] To prevent this, you can try several strategies:
-
Slower Addition: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring.[3]
-
Lower Final DMSO Concentration: Keep the final percentage of DMSO in your assay as low as possible, ideally below 1%, to maintain the compound's solubility.
-
Use of Co-solvents: Incorporate a water-miscible organic co-solvent into your final assay buffer to increase the compound's solubility.[1]
-
pH Adjustment: The solubility of benzimidazole derivatives can be pH-dependent due to the basic nature of the imidazole nitrogens.[1] Adjusting the pH of the buffer may improve solubility.
Q4: What are the most common formulation strategies to improve the bioavailability of benzimidazoles?
A4: Several formulation strategies can be employed to overcome the bioavailability challenges of benzimidazoles. These include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can increase its dissolution rate.[2]
-
Nanotechnology: Reducing the particle size to the nanometer range significantly increases the surface area, which can lead to enhanced dissolution.[2]
-
Cyclodextrin Complexation: Encapsulating the benzimidazole molecule within cyclodextrin complexes can dramatically increase its aqueous solubility.[2]
-
Salt Formation: Converting the benzimidazole compound into a salt can be an effective method to improve its solubility and dissolution rate.[2]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Assay Buffer
This guide provides a systematic approach to resolving solubility issues with this compound when diluting from a DMSO stock.
dot
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Inconsistent Results in Biological Assays
Possible Cause: Undissolved drug particles can lead to inaccurate concentration measurements and variability in experimental results.[4]
Troubleshooting Steps:
-
Confirm Complete Dissolution: Always visually inspect your final solution to ensure there are no visible particles.[4]
-
Filter Sterilize: If appropriate for your application, filter the final solution through a 0.22 µm filter to remove any undissolved microparticles.[4]
-
Sonication: Gentle sonication can sometimes help to break up small aggregates and ensure complete dissolution.
-
Vehicle Control: Always include a vehicle control (the final buffer with the same concentration of all solvents used to dissolve the test compound) in your experiments to account for any effects of the solvents on the biological system.
Quantitative Data Summary
Table 1: Solubility Enhancement Strategies for Benzimidazole Derivatives
| Strategy | Description | Typical Agents/Parameters | Advantages | Considerations |
| Co-solvency | Increasing solubility by adding a water-miscible organic solvent to the aqueous phase.[5][6] | Ethanol, Propylene Glycol, PEG 400, Glycerol | Simple and effective for moderate solubility enhancement. | Can have toxic effects at high concentrations in biological assays.[5] |
| pH Adjustment | Ionizing the molecule to a more soluble form by adjusting the pH of the solution.[6] | Acidic or basic buffers (e.g., citrate, phosphate) | Can significantly increase solubility for ionizable compounds. | The required pH may not be compatible with the experimental system or may cause compound degradation. |
| Surfactants | Forming micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[7] | Polysorbates (Tween®), Sorbitan esters (Span®), Sodium Lauryl Sulfate (SLS) | Highly effective for very poorly soluble compounds. | Can interfere with some biological assays and may have toxicity.[8][9] |
| Complexation | Using a complexing agent to form a soluble inclusion complex with the drug.[7] | Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) | Can significantly increase solubility and bioavailability with low toxicity.[2] | Can be costly; requires a good fit between the drug and the cyclodextrin cavity.[3] |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier matrix to improve wettability and dissolution rate.[10] | PVP, PEG, HPMC | Can lead to amorphous forms of the drug with higher solubility. | The manufacturing process can be complex, and the amorphous form may recrystallize over time. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Vortex mixer
-
Appropriate glassware (e.g., glass vial with a PTFE-lined cap)
Methodology:
-
Accurately weigh a precise amount of the compound powder.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex the solution for 1-2 minutes until the compound is fully dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container to prevent moisture absorption and degradation.
Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the thermodynamic equilibrium solubility of the compound in an aqueous buffer. This is a widely accepted method for solubility determination.[11][12]
dot
Caption: Experimental workflow for the shake-flask solubility assay.
Methodology:
-
Add an excess amount of the compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial. The excess solid should be clearly visible.
-
Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.[3]
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.[3]
-
Carefully collect the supernatant, ensuring that no solid particles are transferred.
-
Analyze the concentration of the dissolved compound in the supernatant using a suitable and validated analytical method, such as HPLC-UV or LC-MS.[3]
Signaling Pathway and Mechanism Visualization
While specific signaling pathways for this compound are not defined in the available literature, many benzimidazole derivatives are investigated for their role as kinase inhibitors or for other interactions with cellular signaling pathways. The diagram below illustrates a generalized mechanism of how a poorly soluble compound can be delivered to a cell using a surfactant-based formulation.
dot
Caption: Mechanism of micellar solubilization for drug delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. internationaljournal.org.in [internationaljournal.org.in]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. pharmatutor.org [pharmatutor.org]
stability of "Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate" under different reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate under various reaction conditions. This information is intended for researchers, scientists, and professionals in drug development. The stability data presented is illustrative and based on the known chemical properties of the functional groups present in the molecule, aligned with standard pharmaceutical stress testing protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing or reducing agents.[1][2] The most significant anticipated vulnerability is the hydrolysis of the methyl ester functional group under both acidic and basic conditions.[3][4][5]
Q2: What are the expected degradation products of this compound?
A2: The primary degradation product under hydrolytic (acidic or basic) conditions is expected to be 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid, formed from the cleavage of the methyl ester. Under more forceful oxidative conditions, N-oxide formation or other modifications to the benzimidazole ring could occur, though the benzimidazole core is generally robust.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. Protection from moisture is crucial to prevent hydrolysis of the ester group. It should be kept in a tightly sealed container to protect it from atmospheric moisture and light.
Q4: Is this compound sensitive to light?
A4: Many heterocyclic compounds, including benzimidazoles, can exhibit sensitivity to light, potentially leading to photodegradation.[6] It is recommended to handle the compound in a laboratory with minimized light exposure and to store it in light-resistant containers. Photostability testing as per ICH Q1B guidelines is advised to determine its specific light sensitivity.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low assay value after storage. | Degradation of the compound. The most likely cause is hydrolysis of the methyl ester due to exposure to moisture.[1] | Verify the integrity of the storage container seal. Ensure the compound was stored in a desiccator or a controlled low-humidity environment. Analyze the sample for the presence of 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid to confirm hydrolysis. |
| Appearance of a new peak in the chromatogram during stability testing under acidic or basic conditions. | Hydrolysis of the methyl ester. The new peak is likely the carboxylic acid degradation product.[3][9] | Confirm the identity of the new peak by co-elution with a standard of 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid or by mass spectrometry. |
| Inconsistent results in thermal stability studies. | Localized temperature variations or interaction with the container. Inadequate control of the oven temperature or reactivity with the container surface can lead to variable degradation. | Use a calibrated, forced-air oven to ensure uniform temperature distribution. Consider using inert container materials like borosilicate glass. Include a dark control sample stored at ambient temperature to differentiate thermal degradation from other factors. |
| Significant degradation observed in the control sample during a photostability study. | Thermal degradation. The light source in a photostability chamber can also generate heat, leading to thermal degradation if not properly controlled. | Ensure the photostability chamber has effective temperature control. A dark control sample should be placed in the same chamber to isolate the effects of light from heat.[7] |
| No degradation observed under any stress conditions. | Insufficiently harsh stress conditions. The conditions used may not be strong enough to induce degradation of this relatively stable molecule.[10] | For hydrolytic studies, consider increasing the concentration of the acid or base, the temperature, or the duration of the study.[11][12] For oxidative studies, a higher concentration of the oxidizing agent or a more potent one may be necessary. |
Illustrative Stability Data
The following tables summarize the hypothetical stability data for this compound under forced degradation conditions. This data is intended to be a guide for what a researcher might expect.
Table 1: Hydrolytic Stability
| Condition | Time (hours) | Assay of Parent (%) | Major Degradant (1-methyl-1H-benzo[d]imidazole-5-carboxylic acid) (%) |
| 0.1 M HCl at 60 °C | 2 | 98.5 | 1.3 |
| 8 | 94.2 | 5.6 | |
| 24 | 85.1 | 14.7 | |
| 0.1 M NaOH at 60 °C | 2 | 92.3 | 7.5 |
| 8 | 75.8 | 23.9 | |
| 24 | 50.1 | 49.5 |
Table 2: Oxidative, Thermal, and Photostability
| Condition | Time | Assay of Parent (%) | Total Degradants (%) |
| 3% H₂O₂ at 25 °C | 24 hours | 99.1 | 0.8 |
| Dry Heat at 80 °C | 48 hours | 99.5 | 0.4 |
| Photostability (ICH Q1B) | 1.2 million lux hours | 98.9 | 1.0 |
Experimental Protocols
Acidic and Basic Hydrolysis
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
For acidic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
For basic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solutions at 60 °C.
-
At specified time points (e.g., 2, 8, and 24 hours), withdraw an aliquot, neutralize it (with NaOH for the acidic sample, and HCl for the basic sample), and dilute with mobile phase to an appropriate concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method.
Oxidative Degradation
-
Prepare a 1 mg/mL solution of the compound as described above.
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature (25 °C) for 24 hours, protected from light.
-
At the end of the exposure period, dilute an aliquot with the mobile phase.
-
Analyze by HPLC.
Thermal Degradation
-
Place a solid sample of the compound in a glass vial.
-
Store the vial in a calibrated oven at 80 °C for 48 hours.
-
After the exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed sample at a known concentration.
-
Analyze by HPLC.
Photostability Testing
-
Expose a solid sample of the compound to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours/square meter, as specified in ICH guideline Q1B.[7]
-
Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, in the same environment to act as a dark control.
-
After the exposure, prepare solutions of both the exposed and control samples.
-
Analyze by HPLC to determine the extent of photodegradation.
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Primary degradation pathway via hydrolysis.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. japsonline.com [japsonline.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. ICH Official web site : ICH [ich.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. byjus.com [byjus.com]
- 10. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. rjptonline.org [rjptonline.org]
identifying by-products in "Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate" synthesis by NMR
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate. It provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification, with a focus on identifying by-products using NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method involves a two-step process:
-
Benzimidazole Ring Formation: Reaction of methyl 3,4-diaminobenzoate with trimethyl orthoformate under acidic catalysis to form methyl 1H-benzo[d]imidazole-5-carboxylate.
-
N-Methylation: Subsequent methylation of the benzimidazole nitrogen using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.
Q2: What are the most likely by-products in this synthesis?
During the N-methylation step, three main products can be formed:
-
Desired Product (N1-isomer): this compound.
-
Regioisomeric By-product (N3-isomer): Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate. The formation of two regioisomers is a common challenge in the N-methylation of unsymmetrically substituted benzimidazoles due to the tautomeric nature of the benzimidazole ring.[1]
-
Over-methylation By-product: 1,3-dimethyl-5-(methoxycarbonyl)-1H-benzo[d]imidazol-3-ium salt (a quaternary salt). This is more likely to form if an excess of the methylating agent is used or under harsh reaction conditions.
Q3: How can I distinguish the desired product from its regioisomeric by-product by ¹H NMR?
The chemical shifts of the aromatic protons on the benzene ring portion of the molecule are sensitive to the position of the N-methyl group.
-
In the desired N1-isomer (this compound), the proton at position 4 (adjacent to the NH of the imidazole ring in the precursor) will experience a different electronic environment compared to the corresponding proton in the N3-isomer.
-
In the N3-isomer (Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate), the proton at position 7 will be similarly affected.
By comparing the aromatic region of the ¹H NMR spectrum to the predicted or known spectra of both isomers, you can identify the major and minor products. 2D NMR techniques like NOESY can also be helpful, as a through-space correlation between the N-methyl protons and the proton at position 7 would be expected for the N1-isomer.
Q4: My ¹H NMR spectrum shows unexpected downfield shifts and a new singlet integrated to 6 protons. What could this be?
This is characteristic of the over-methylation by-product , the 1,3-dimethyl-5-(methoxycarbonyl)-1H-benzo[d]imidazol-3-ium salt. The positive charge on the imidazolium ring causes a significant deshielding of all protons, shifting them downfield. The two N-methyl groups become chemically equivalent, appearing as a single sharp singlet with an integration of 6H.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of benzimidazole ring formation | Incomplete reaction; Suboptimal reaction conditions. | Ensure anhydrous conditions. Increase reaction time or temperature. Consider using a different acid catalyst (e.g., p-toluenesulfonic acid). |
| Mixture of N1 and N3 regioisomers after methylation | Tautomerism of the starting benzimidazole. | Modify reaction conditions to favor one isomer. Steric hindrance can direct methylation to the less hindered nitrogen.[1] Purification by column chromatography is often necessary to separate the isomers.[1] |
| Significant amount of over-methylated quaternary salt | Excess methylating agent; High reaction temperature. | Use a stoichiometric amount (1.0-1.1 equivalents) of the methylating agent. Add the methylating agent slowly at a lower temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature. |
| Broad peaks in the ¹H NMR spectrum | Poor shimming of the NMR spectrometer; Sample is too concentrated or contains paramagnetic impurities. | Re-shim the spectrometer. Dilute the sample. If paramagnetic impurities are suspected, filter the sample through a small plug of silica gel. |
| Difficulty in assigning aromatic protons | Overlapping signals in the aromatic region. | Use a higher field NMR spectrometer. Run 2D NMR experiments (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations. |
Data Presentation: Predicted NMR Data for Product and By-products
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the desired product and its common by-products. This data can be used as a reference for identifying compounds in your reaction mixture.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton | This compound (Product) | Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate (By-product) | 1,3-dimethyl-5-(methoxycarbonyl)-1H-benzo[d]imidazol-3-ium iodide (By-product) |
| H2 | ~8.15 (s) | ~8.14 (s) | ~9.50 (s) |
| H4 | ~8.20 (d) | ~7.85 (d) | ~8.50 (d) |
| H6 | ~7.90 (dd) | ~8.25 (d) | ~8.30 (dd) |
| H7 | ~7.60 (d) | ~7.95 (dd) | ~8.10 (d) |
| N1-CH₃ | ~3.90 (s) | ~3.91 (s) | ~4.10 (s, 6H) |
| O-CH₃ | ~3.95 (s) | ~3.94 (s) | ~4.00 (s) |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | This compound (Product) | Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate (By-product) | 1,3-dimethyl-5-(methoxycarbonyl)-1H-benzo[d]imidazol-3-ium iodide (By-product) |
| C2 | ~144.5 | ~144.2 | ~142.0 |
| C4 | ~121.0 | ~111.0 | ~115.0 |
| C5 | ~125.0 | ~124.5 | ~128.0 |
| C6 | ~122.0 | ~126.0 | ~129.0 |
| C7 | ~110.0 | ~120.0 | ~114.0 |
| C7a | ~143.0 | ~136.0 | ~133.0 |
| C3a | ~135.0 | ~142.5 | ~132.0 |
| C=O | ~167.0 | ~167.2 | ~165.0 |
| N1-CH₃ | ~31.0 | ~31.2 | ~33.0 |
| O-CH₃ | ~52.0 | ~52.1 | ~53.0 |
Experimental Protocols
Synthesis of Methyl 1H-benzo[d]imidazole-5-carboxylate
-
To a solution of methyl 3,4-diaminobenzoate (1 equivalent) in methanol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Add trimethyl orthoformate (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Synthesis of this compound
-
Dissolve methyl 1H-benzo[d]imidazole-5-carboxylate (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous DMF or acetone) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base (e.g., potassium carbonate, 1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the methylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
After the reaction is complete, filter off the base and wash it with the solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product mixture.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the desired product from by-products.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logic diagram for identifying by-products by ¹H NMR.
References
Technical Support Center: Optimizing Catalyst Selection for Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing catalyst selection for the synthesis of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the N-methylation of Methyl 1H-benzo[d]imidazole-5-carboxylate and provides systematic approaches to resolving them.
Problem 1: Low or No Yield of the Desired Product
-
Question: My N-methylation reaction is resulting in a very low yield or no product at all. What are the possible causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors. A primary consideration is the activity of your catalyst and the reaction conditions.[1]
-
Inactive Catalyst: Ensure your catalyst is fresh and has been stored under the appropriate conditions. If using a heterogeneous catalyst, verify its preparation and activation procedure. Consider a trial reaction with a known, reliable catalyst to ensure other parameters are not the issue.
-
Inappropriate Base: The choice of base is critical for the deprotonation of the benzimidazole nitrogen. A weak base may not be sufficient, while an overly strong base can lead to side reactions.[1] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). The optimal base often depends on the catalyst and solvent system.
-
Poor Starting Material Quality: Impurities in the starting material, Methyl 1H-benzo[d]imidazole-5-carboxylate, can poison the catalyst or interfere with the reaction. Ensure the starting material is pure and dry.
-
Suboptimal Reaction Conditions: Temperature and reaction time are crucial. Some catalytic systems require heating to achieve a reasonable rate, while others may perform better at lower temperatures to minimize side reactions.[1] Systematic optimization of these parameters is recommended.
-
Solvent Effects: The solvent can significantly influence catalyst activity and solubility of reactants. Anhydrous, aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred to prevent quenching of the benzimidazolide anion.[1]
-
Problem 2: Formation of Undesired Side Products
-
Question: I am observing significant formation of side products, such as the 1,3-dimethylbenzimidazolium salt or other regioisomers. How can I improve selectivity?
-
Answer: The formation of side products is a common challenge. Catalyst selection and control of reaction parameters are key to enhancing selectivity.
-
Over-methylation (Quaternary Salt Formation): The formation of a 1,3-dimethylbenzimidazolium salt occurs when both nitrogen atoms are methylated. This is often due to an excess of the methylating agent or harsh reaction conditions.[1]
-
Mitigation: Use a stoichiometric amount of the methylating agent (typically 1.05-1.2 equivalents). Slow, dropwise addition of the methylating agent can prevent localized high concentrations that favor over-methylation.[1] Milder reaction conditions (lower temperature) can also be beneficial.
-
-
Regioisomer Formation: For unsymmetrical benzimidazoles, methylation can occur on either nitrogen, leading to a mixture of regioisomers. The electronic and steric properties of the substituent at the 5-position (the carboxylate group) will influence the preferred site of methylation.
-
Improving Regioselectivity: Catalyst choice can play a role in directing methylation to a specific nitrogen. Some catalysts may favor the thermodynamically more stable product, while others, particularly those with bulky ligands, might favor the sterically less hindered position.[2][3] Biocatalysts, such as engineered methyltransferases, have shown excellent regioselectivity in N-methylation of heterocycles.[4]
-
-
Problem 3: Difficulty in Catalyst Separation and Reuse
-
Question: I am using a homogeneous catalyst and am having trouble separating it from my product. How can I facilitate catalyst recovery and reuse?
-
Answer: The use of heterogeneous catalysts is a primary strategy to simplify product purification and enable catalyst recycling.
-
Heterogeneous Catalysts: Consider screening heterogeneous catalysts such as iridium nanoparticles encapsulated in mesoporous carbon nanospheres (Ir@YSMCNs) or other supported metal catalysts.[5] These can be easily separated by filtration after the reaction.
-
Catalyst Leaching: When using supported catalysts, it is important to test for leaching of the metal into the product solution, which could compromise product purity and catalyst reusability.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common types of catalysts used for the N-methylation of benzimidazoles?
-
A1: A range of catalysts can be employed. Traditional methods often rely on a base like K₂CO₃ or NaH without a specific transition metal catalyst. More advanced and efficient methods utilize transition metal catalysts, often based on iridium, rhodium, or copper, which can enable the use of greener methylating agents like methanol.[5][6] Heterogeneous catalysts are also gaining prominence due to their ease of separation.
-
-
Q2: How does the choice of methylating agent affect the reaction and catalyst selection?
-
A2: Traditional methylating agents like methyl iodide or dimethyl sulfate are highly reactive but can be hazardous. Modern catalytic approaches often utilize methanol as a greener and more atom-economical C1 source.[5][7] These "borrowing hydrogen" or "hydrogen autotransfer" methodologies require specific catalysts, often iridium or ruthenium-based, that can facilitate the oxidation of methanol to formaldehyde in situ, followed by reductive amination.[5]
-
-
Q3: Can I use the same catalyst for different substituted benzimidazoles?
-
A3: While a catalyst may be effective for a range of benzimidazoles, its optimal performance can be substrate-dependent. The electronic and steric properties of substituents on the benzimidazole ring can influence the reaction rate and selectivity. Therefore, some optimization of reaction conditions may be necessary for each new substrate.
-
-
Q4: How can I monitor the progress of my reaction effectively?
-
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture over time.
-
Data Presentation
The following tables provide representative data on the performance of different catalytic systems for N-methylation reactions of benzimidazoles. While this data may not be specific to this compound, it offers a basis for comparison and catalyst selection.
Table 1: Comparison of Catalytic Systems for N-methylation of Amines/Heterocycles
| Catalyst System | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cp*Ir complex with 2,2′-bibenzimidazole ligand | Methanol | Cs₂CO₃ | Toluene | 120 | 12 | >98 (for aromatic amines) | [7] |
| Ir@YSMCNs | Methanol | KtBuOK | Methanol | 130 | 30 | 75-98 (for various amines) | [5] |
| Traditional (No Catalyst) | Methyl Iodide | K₂CO₃ | DMF | Reflux | 4-8 | Variable | [1] |
Table 2: Troubleshooting Catalyst-Related Issues
| Issue | Potential Catalyst-Related Cause | Suggested Solution |
| Low Conversion | - Inactive catalyst- Inappropriate catalyst for the chosen methylating agent | - Use a fresh batch of catalyst- Switch to a catalyst known to be effective with your methylating agent (e.g., Ir-based catalyst for methanol) |
| Poor Selectivity | - Catalyst does not offer steric or electronic control | - Screen catalysts with different ligand systems to influence regioselectivity- Consider biocatalysis for high regioselectivity |
| Catalyst Poisoning | - Impurities in starting materials or solvent | - Purify starting materials and use anhydrous solvents |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in the N-methylation of Methyl 1H-benzo[d]imidazole-5-carboxylate
This protocol provides a framework for screening different catalysts. It is recommended to run small-scale reactions in parallel to efficiently compare outcomes.
-
Preparation of Reaction Vessels: To a series of clean, dry reaction vials equipped with magnetic stir bars, add Methyl 1H-benzo[d]imidazole-5-carboxylate (1.0 eq).
-
Addition of Catalyst and Base: To each vial, add the respective catalyst (e.g., 1-5 mol%) and base (e.g., 1.5 eq of K₂CO₃ or an alternative).
-
Addition of Solvent: Add the chosen anhydrous solvent (e.g., DMF, 2 mL per 0.1 mmol of starting material).
-
Addition of Methylating Agent: While stirring, add the methylating agent (e.g., methyl iodide, 1.1 eq) dropwise at room temperature.
-
Reaction: Seal the vials and heat the reactions to the desired temperature (e.g., 80 °C). Monitor the progress of each reaction by TLC at regular intervals (e.g., 1h, 2h, 4h, 8h).
-
Work-up: Once a reaction is complete (as indicated by TLC), cool the mixture to room temperature. If using a heterogeneous catalyst, filter it off. For homogeneous catalysts, proceed with a standard aqueous work-up.
-
Analysis: Analyze the crude product mixture from each reaction by ¹H NMR or HPLC to determine the conversion and the ratio of products.
-
Purification: Purify the desired product from the most promising reaction using column chromatography on silica gel.
Visualizations
Caption: Workflow for Catalyst Screening and Optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC–Ir(iii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. N-Methylation of Amines with Methanol Catalyzed by a Cp*Ir Complex Bearing a Functional 2,2′-Bibenzimidazole Ligand [organic-chemistry.org]
Technical Support Center: Reactions Involving Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate. This guide provides troubleshooting advice and detailed protocols for common reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity?
A1: The reactivity of this molecule is governed by several features:
-
Benzimidazole Core: This N-heterocyclic system is generally stable but can be sensitive to harsh acidic or basic conditions. The nitrogen atoms can act as ligands, potentially interfering with transition metal catalysts.
-
N-Methyl Group: The methylation at the N1 position prevents N-alkylation or N-arylation side reactions and can influence the electronic properties of the benzimidazole ring.
-
Methyl Ester: The carboxylate at the 5-position is the primary site for transformations like hydrolysis to a carboxylic acid or amidation to an amide.
Q2: How stable is the benzimidazole core under typical reaction conditions?
A2: Benzimidazoles are robust aromatic heterocycles. However, prolonged exposure to strong acids or bases at high temperatures can lead to degradation. Alkaline conditions, particularly with heating, may pose a risk to the structural integrity of some substituted benzimidazoles. It is crucial to monitor reactions for the appearance of unexpected byproducts.
Q3: Are there any specific storage recommendations for this compound?
A3: Like most fine chemicals, it should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents. A study on various benzimidazole derivatives showed that stability is best maintained at lower temperatures, with -20°C or -80°C being suitable for long-term storage of solutions to prevent degradation.[1]
Troubleshooting Guide: Hydrolysis to 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid
The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental step for further derivatization, such as amide coupling.
Q4: My hydrolysis reaction is stalling or incomplete. Why is this happening?
A4: Incomplete hydrolysis is a common issue, often due to insufficient reactivity under the chosen conditions. The benzimidazole core can make the ester sterically hindered or electronically deactivated.
-
Weak Base/Low Temperature: Standard conditions like sodium hydroxide in methanol/water at room temperature may not be sufficient.
-
Poor Solubility: The starting material may not be fully dissolved in the solvent system, limiting its exposure to the base.
Troubleshooting Steps:
-
Increase Base Equivalents & Temperature: Use a higher concentration of base (e.g., 2-4 M NaOH or LiOH) and gently heat the reaction (e.g., 50-70 °C).
-
Improve Solubility: Add a co-solvent like tetrahydrofuran (THF) or 1,4-dioxane to ensure the starting material is fully dissolved.
-
Switch the Base: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for hydrolyzing sterically hindered esters.
Q5: I'm observing byproduct formation. What could be the cause?
A5: The formation of byproducts suggests that the reaction conditions are too harsh, potentially leading to the degradation of the benzimidazole ring.
Troubleshooting Steps:
-
Lower the Temperature: If you are heating the reaction, try reducing the temperature and extending the reaction time.
-
Monitor Closely: Use TLC or LC-MS to track the reaction's progress and stop it as soon as the starting material is consumed to prevent over-reaction or degradation.
-
Use a Milder Base: If degradation is significant, consider alternative, milder hydrolysis methods, though these are often substrate-specific.
Table 1: Recommended Conditions for Methyl Ester Hydrolysis
| Parameter | Condition 1 (Standard) | Condition 2 (For Hindered Esters) |
| Base | NaOH or KOH (2-4 eq.) | LiOH·H₂O (3-5 eq.) |
| Solvent | MeOH / H₂O (e.g., 3:1) | THF / H₂O (e.g., 2:1) |
| Temperature | 25 - 50 °C | 50 - 70 °C |
| Typical Time | 4 - 24 hours | 2 - 12 hours |
General Troubleshooting Workflow for Failed Reactions
Below is a logical workflow to diagnose and solve issues with reactions involving this compound.
References
Technical Support Center: Production of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound, a substituted benzimidazole, typically involves the cyclization of a substituted o-phenylenediamine with a one-carbon electrophile. Key methods include:
-
Condensation with Formic Acid: Reaction of methyl 3-amino-4-(methylamino)benzoate with formic acid is a direct approach to form the imidazole ring.[1]
-
Two-Step Synthesis: An alternative involves the initial formation of the benzimidazole core by reacting 3,4-diaminobenzoic acid with formic acid, followed by N-methylation and esterification.
Q2: What are the critical process parameters to monitor during scale-up?
A2: During the scale-up of benzimidazole synthesis, it is crucial to monitor and control the following parameters:
-
Temperature: Exothermic reactions are common, and efficient heat dissipation is necessary to prevent side reactions and ensure consistent product quality.
-
Mixing: Homogeneous mixing is vital for ensuring uniform reaction rates and preventing localized "hot spots."
-
Rate of Reagent Addition: Controlled addition of reagents can help manage the reaction exotherm and minimize impurity formation.
-
Reaction Time: Monitoring the reaction to completion is essential to maximize yield and minimize downstream purification challenges.
Q3: What are the potential safety hazards associated with the synthesis?
A3: The synthesis may involve flammable solvents, corrosive acids, and potentially toxic reagents. A thorough risk assessment should be conducted. Key safety considerations include:
-
Ventilation: All operations should be performed in a well-ventilated area or a fume hood.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and lab coats, must be worn.
-
Handling of Reagents: Care should be taken when handling strong acids and other hazardous materials.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction- Sub-optimal reaction temperature- Poor quality of starting materials- Side reactions | - Monitor reaction progress using TLC or HPLC and extend reaction time if necessary.- Optimize the reaction temperature; for exothermic reactions, ensure efficient cooling.- Verify the purity of starting materials using appropriate analytical techniques.- Investigate and identify major byproducts to adjust reaction conditions and minimize their formation. |
| Impurity Formation | - Overheating or localized "hot spots"- Presence of oxygen leading to oxidative side products- Impurities in starting materials | - Improve mixing and ensure uniform heat distribution.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Purify starting materials before use. |
| Difficult Product Isolation/Purification | - Product is an oil or difficult to crystallize- Presence of closely related impurities | - Try different crystallization solvents or solvent mixtures.- Employ column chromatography for purification.- Consider converting the product to a salt to facilitate isolation and purification. |
| Inconsistent Batch-to-Batch Results | - Variations in raw material quality- Poor control over process parameters | - Establish strict specifications for all raw materials.- Implement robust process controls for temperature, mixing, and addition rates. |
Data Presentation
Table 1: Comparison of General Benzimidazole Synthesis Methodologies
| Method | Catalyst/Reagent | Solvent | Reaction Time | Typical Yield | Reference |
| Microwave-Assisted | Er(OTf)3 | Solvent-free | 5-25 min | 86-99% | [2] |
| Conventional Heating | p-Toluenesulfonic acid | Toluene | 2-6 h | Moderate to excellent | [3][4] |
| Oxidative Cyclization | H2O2/HCl | Acetonitrile | Short | Excellent | [5] |
| Grinding | p-Toluenesulfonic acid | Solvent-free | Short | High | [6] |
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible two-step synthesis route.
Step 1: Synthesis of 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid
-
To a solution of 3-amino-4-(methylamino)benzoic acid (1 equivalent) in formic acid (10 volumes), the mixture is heated to reflux (approximately 100-110 °C).
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the excess formic acid is removed under reduced pressure.
-
The residue is triturated with water, and the resulting solid is collected by filtration, washed with water, and dried to afford 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid.
Step 2: Esterification to this compound
-
1-methyl-1H-benzo[d]imidazole-5-carboxylic acid (1 equivalent) is suspended in methanol (20 volumes).
-
A catalytic amount of sulfuric acid (e.g., 0.1 equivalents) is slowly added.
-
The mixture is heated to reflux until the reaction is complete as monitored by TLC or HPLC.[1]
-
The reaction mixture is cooled, and the methanol is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by recrystallization or column chromatography to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Decision tree for troubleshooting low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of Methyl and Ethyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate and its ethyl ester counterpart, Ethyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate. Understanding the nuanced differences in their reactivity is crucial for applications in medicinal chemistry and materials science, where these compounds serve as versatile intermediates. This comparison is based on established principles of organic chemistry and supported by data from analogous systems.
Executive Summary
In the realm of chemical synthesis and drug development, the choice between a methyl and an ethyl ester can significantly influence reaction kinetics, product yields, and ultimately, the biological activity of the final molecule. Generally, methyl esters are considered more reactive towards nucleophilic acyl substitution than their ethyl counterparts due to reduced steric hindrance. However, the electronic environment of the entire molecule, including the benzimidazole ring system, plays a critical role in modulating this reactivity. This guide explores these factors through a theoretical framework and proposes experimental protocols for direct comparison.
Theoretical Framework: Steric and Electronic Effects
The reactivity of esters in reactions such as hydrolysis and aminolysis is primarily governed by two factors: steric hindrance around the carbonyl carbon and the electronic nature of the alcohol moiety.
-
Steric Effects: The methyl group is sterically less demanding than the ethyl group. This allows for easier access of nucleophiles to the electrophilic carbonyl carbon in the methyl ester, generally leading to faster reaction rates.
-
Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group through inductive effects. This increased electron density on the ester oxygen can subtly decrease the electrophilicity of the carbonyl carbon, further contributing to the lower reactivity of the ethyl ester compared to the methyl ester.
The N-methylation at the 1-position of the benzimidazole ring influences the electronic properties of the aromatic system, which in turn can affect the reactivity of the ester group at the 5-position. However, this effect is expected to be nearly identical for both the methyl and ethyl esters, making the primary difference in their reactivity attributable to the nature of the alkyl group of the ester.
Comparative Data Summary
| Property | This compound | Ethyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate |
| Molecular Formula | C₁₀H₁₀N₂O₂ | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 190.20 g/mol | 204.23 g/mol |
| Predicted Reactivity | Higher | Lower |
| Relative Hydrolysis Rate | Expected to be faster | Expected to be slower |
| Relative Aminolysis Rate | Expected to be faster | Expected to be slower |
Experimental Protocols
To facilitate direct comparison, the following experimental protocols are proposed.
Synthesis of Methyl and Ethyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate
A general and efficient method for the synthesis of these esters is the esterification of the corresponding carboxylic acid.
1. Synthesis of 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid: This precursor can be synthesized via the Phillips condensation of 3,4-diaminobenzoic acid with formic acid, followed by N-methylation of the resulting benzimidazole-5-carboxylic acid.
2. Esterification: The methyl and ethyl esters can then be prepared via Fischer-Speier esterification.
-
Methyl Ester Synthesis: To a solution of 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours. After cooling, the solvent is evaporated, and the residue is neutralized with a saturated sodium bicarbonate solution. The product is then extracted with an organic solvent, dried, and purified by chromatography.
-
Ethyl Ester Synthesis: The same procedure is followed as for the methyl ester, but with ethanol as the solvent.
Caption: General synthesis workflow for the target esters.
Comparative Hydrolysis Kinetic Study
This experiment aims to quantify the difference in the rate of base-catalyzed hydrolysis.
-
Preparation of Stock Solutions: Prepare equimolar solutions of this compound and Ethyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate in a suitable organic solvent (e.g., dioxane). Also, prepare a standardized aqueous solution of sodium hydroxide.
-
Reaction Setup: In a thermostated reaction vessel, mix a known volume of the ester stock solution with the sodium hydroxide solution.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction by neutralizing the base with a standard acid.
-
Analysis: Analyze the concentration of the remaining ester in the quenched aliquots using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Data Analysis: Plot the concentration of the ester versus time and determine the rate constant for the hydrolysis of each ester under identical conditions.
References
A Comparative Guide to the Synthesis of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate and its 6-carboxylate Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthetic methodologies for two isomeric benzimidazole derivatives: Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate and Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate. While direct comparative studies are limited, this document compiles and contrasts available experimental data and protocols to highlight the nuances in the synthesis of these structurally similar compounds.
Introduction to Benzimidazole Isomers
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] The specific placement of functional groups on the benzimidazole scaffold can significantly influence the molecule's biological activity. The 5-carboxylate and 6-carboxylate isomers of methyl 1-methyl-1H-benzo[d]imidazole, while differing only in the position of the methoxycarbonyl group, may exhibit distinct properties, making a comparative understanding of their synthesis crucial for drug discovery and development.
Synthesis Overview and Comparison
The synthesis of these target isomers typically involves the formation of the benzimidazole ring through the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative, followed by N-methylation and esterification, or vice-versa. The key difference in the synthetic pathways lies in the choice of the starting diaminobenzoic acid isomer.
While a head-to-head comparison of yields and reaction efficiencies under identical conditions is not available in the reviewed literature, we can infer potential differences from the distinct synthetic strategies reported for each isomer.
General Synthetic Approach
The synthesis of both isomers generally follows a multi-step sequence. A common strategy involves the cyclization of a substituted diaminobenzoate to form the benzimidazole core, followed by N-alkylation. Alternatively, the nitro groups of a substituted nitroaniline can be reduced to diamines, which are then cyclized.
Logical Flow of Synthesis
Caption: Generalized synthetic workflow for benzimidazole carboxylate isomers.
Synthesis of Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
The synthesis of the 6-carboxylate isomer has been reported through a multi-step process starting from 3,4-diaminobenzoic acid.[1][3]
Experimental Protocol
Step 1: Esterification of 3,4-Diaminobenzoic Acid
-
3,4-diaminobenzoic acid is refluxed with methanol in the presence of a catalytic amount of sulfuric acid for 6 hours to yield methyl 3,4-diaminobenzoate.[3]
Step 2: Synthesis of 2-Substituted Benzimidazole Intermediate
-
The resulting methyl 3,4-diaminobenzoate is treated with a suitable aldehyde (e.g., benzaldehyde) in the presence of a catalyst like nickel acetate in chloroform at room temperature.[1] Alternatively, a substituted 6-nitro-3,4-diaminobenzene can be refluxed with an aldehyde in the presence of sodium metabisulfite in DMF.[1]
Step 3: N-Methylation
-
The 2-substituted methyl 1H-benzo[d]imidazole-6-carboxylate is then N-methylated. A common method involves reacting the benzimidazole with a methylating agent in the presence of a base.
Illustrative N-Sulfonylation and Characterization (as a proxy for N-substitution) While a specific protocol for N-methylation was not detailed in the primary sources, a general procedure for N-substitution is provided. For instance, N-1-sulfonyl substituted derivatives are prepared by reacting the 2-substituted benzimidazole with an arylsulfonyl chloride in the presence of sodium hydride in THF at room temperature for 24 hours.[3]
Characterization Data for a Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylate Derivative[3]
| Technique | Observed Signals |
| ¹H NMR | Singlet for methyl ester protons observed in the range of 3.67–3.84 ppm. Aromatic protons appear in their expected regions. |
| ¹³C NMR | Carbonyl carbon of the ester group identified between 165.5–167.1 ppm. |
| FT-IR (cm⁻¹) | C=O stretching at 1708, C-H aliphatic stretching at 2950, C=N stretching at 1570, and C=C aromatic ring stretching at 1530–1420. |
Synthesis Workflow for the 6-Carboxylate Isomer
Caption: Synthetic pathway for Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate.
Synthesis of this compound
The synthesis of the 5-carboxylate isomer follows a similar logic, starting with the corresponding 5-carboxylic acid diamine precursor. A multi-step synthesis of new methyl 1H-benzimidazole-5-carboxylate derivatives has been reported.[4]
Experimental Protocol
Step 1: Synthesis of Substituted Nitroanilines
-
To a solution of methyl 4-chloro-3-nitrobenzoate in DMF, the corresponding amine is added, and the mixture is heated at 80°C for 3-8 hours. After cooling, water is added to precipitate the product.[4]
Step 2: Reduction of the Nitro Group
-
The nitro group of the resulting substituted nitroaniline is reduced to an amino group to afford the diamine derivative.[4]
Step 3: Benzimidazole Ring Formation
-
The diamine is fused with urea to obtain the 2-hydroxybenzimidazole derivative.[4]
Step 4: Chlorination
-
The 2-hydroxybenzimidazole is treated with POCl₃ to yield the 2-chlorobenzimidazole derivative.[4]
Step 5: Nucleophilic Substitution at C-2
-
The final compounds are prepared by the nucleophilic substitution reaction of the 2-chlorobenzimidazole with a suitable nucleophile.[4]
Note on N-Methylation: The cited literature for the 5-carboxylate isomer does not specifically describe the N-methylation to obtain the target "this compound". However, a similar N-alkylation step as described for the 6-carboxylate isomer would be a plausible subsequent step.
Characterization Data for a Methyl 1H-benzimidazole-5-carboxylate Derivative[4]
| Technique | Observed Signals |
| ¹H NMR (CDCl₃) | Singlet for OCH₃ at 3.92 ppm. Aromatic protons show characteristic splitting patterns. |
| ¹³C NMR (CDCl₃) | Carbonyl carbon at 166.8 ppm. OCH₃ carbon at 52.2 ppm. |
| MS (ESI+) | [M+H]⁺ peak observed at m/z 351 for a dichlorinated derivative. |
Synthesis Workflow for the 5-Carboxylate Isomer
Caption: Synthetic pathway for Methyl 1H-benzimidazole-5-carboxylate derivatives.
Comparative Discussion
-
Starting Materials: The primary distinction in synthesizing the 5- and 6-carboxylate isomers is the choice of the initial diaminobenzoic acid or a precursor that leads to the desired diamine. For the 6-carboxylate, 3,4-diaminobenzoic acid is the direct precursor. For the 5-carboxylate, the synthesis may start from a commercially available nitro- or chloro-substituted benzoate, requiring additional steps to introduce the amino groups in the correct orientation.
-
Reaction Conditions: The reported conditions for the core benzimidazole ring formation vary. The synthesis of the 6-carboxylate isomer has been described using both transition metal catalysis and condensation with sodium metabisulfite. The described synthesis for the 5-carboxylate derivatives involves fusion with urea, which is a common method for producing 2-hydroxybenzimidazoles.
-
Yields: Without a direct comparative study, it is difficult to definitively state which isomer can be synthesized in a higher yield. The yields reported in the literature are for specific derivatives and under particular laboratory conditions, which may not be directly comparable. For instance, a 60% yield is reported for a specific N-1-sulfonyl substituted 6-carboxylate derivative[3], while yields for various 5-carboxylate derivatives are reported to be in the range of 40-60%[4].
Conclusion
The synthesis of both this compound and its 6-carboxylate isomer is achievable through established benzimidazole synthesis methodologies. The key determinant for the final product is the isomeric nature of the starting diaminobenzoic acid precursor. While the fundamental chemical transformations are similar, the specific reagents and reaction conditions may vary. The choice of a particular synthetic route will likely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Further research involving a direct comparative synthesis of these two isomers under identical conditions would be invaluable for a more definitive assessment of their synthetic accessibility and efficiency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 3. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
anticancer activity of "Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate" derivatives compared to known drugs
A detailed analysis of the in vitro anticancer potential of novel benzimidazole derivatives, with a focus on a key analogue of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate, reveals promising cytotoxic activity against various cancer cell lines when compared to established chemotherapeutic agents. This guide provides a comprehensive overview of the available experimental data, detailed methodologies, and relevant cellular pathways to aid researchers and drug development professionals in evaluating the therapeutic potential of this class of compounds.
While specific comparative studies on the anticancer activity of "this compound" derivatives are not extensively available in the reviewed literature, a closely related derivative, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has been the subject of detailed investigation. This compound, a derivative of Methyl 1H-benzo[d]imidazole-5-carboxylate, serves as a valuable proxy for understanding the potential of this structural class.
Comparative In Vitro Cytotoxicity
The anticancer efficacy of benzimidazole derivatives is typically assessed by their half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following tables summarize the IC50 values of MBIC and other benzimidazole derivatives against various cancer cell lines, benchmarked against widely used anticancer drugs. Lower IC50 values indicate higher potency.
Table 1: Comparative IC50 Values of MBIC and Standard Anticancer Drugs against Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h |
| MBIC | MCF-7 | 0.73 ± 0.0 | Not Reported |
| MBIC | MDA-MB-231 | 20.4 ± 0.2 | Not Reported |
| Doxorubicin | MCF-7 | Not Reported | 0.9 ± 0.1 |
| Doxorubicin | MDA-MB-231 | Not Reported | 1.8 ± 0.1 |
| Paclitaxel | MCF-7 | Not Reported | 0.009 ± 0.0 |
| Paclitaxel | MDA-MB-231 | Not Reported | 0.008 ± 0.0 |
| Colchicine | MCF-7 | Not Reported | 0.02 ± 0.0 |
| Colchicine | MDA-MB-231 | Not Reported | 0.02 ± 0.0 |
| Nocodazole | MCF-7 | Not Reported | 0.08 ± 0.0 |
| Nocodazole | MDA-MB-231 | Not Reported | 0.2 ± 0.0 |
| Tamoxifen | MCF-7 | Not Reported | 22.3 ± 0.5 |
| Tamoxifen | MDA-MB-231 | Not Reported | 15.1 ± 0.6 |
Data for MBIC and comparative drugs are sourced from a study on its anti-tumor activity.[1][2]
Table 2: IC50 Values of Other Benzimidazole Derivatives Against Various Cancer Cell Lines
| Benzimidazole Derivative | Cancer Cell Line | IC50 (µM) | Known Drug Comparison | Known Drug IC50 (µM) |
| Compound 4r (A benzimidazole-1,3,4-oxadiazole derivative) | A549 (Lung) | 0.3 | Cisplatin | >20 |
| Compound 4r | MCF-7 (Breast) | 0.5 | Cisplatin | >20 |
| Compound 4r | PANC-1 (Pancreatic) | 5.5 | Cisplatin | >20 |
| Compound 4s (A benzimidazole-1,3,4-oxadiazole derivative) | A549 (Lung) | 1.6 | Cisplatin | >20 |
| Compound 4s | MCF-7 (Breast) | 1.2 | Cisplatin | >20 |
| Compound 4s | PANC-1 (Pancreatic) | 6.7 | Cisplatin | >20 |
| Compound CTL-12 (A 1H-benzo[d]imidazole-5-carboxamide derivative) | HCT-116 (Colon) | 2.5 ± 0.25 | Orlistat (FASN inhibitor) | 13.5 ± 1.0 |
| Compound CTL-06 (A 1H-benzo[d]imidazole-5-carboxamide derivative) | HCT-116 (Colon) | 3 ± 0.25 | Orlistat (FASN inhibitor) | 13.5 ± 1.0 |
Data for compounds 4r and 4s are from a study on benzimidazole-oxadiazole derivatives.[3] Data for CTL-06 and CTL-12 are from a study on benzimidazole-5-carboxamide derivatives as FASN inhibitors.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anticancer activity of benzimidazole derivatives.
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the benzimidazole derivatives or standard drugs for 24 or 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis, a form of programmed cell death. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds for a specified period.
-
Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The cell population is differentiated into four groups: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
Visualizing Cellular Mechanisms and Workflows
To better understand the processes involved in the anticancer activity of these compounds and the methods used to evaluate them, the following diagrams are provided.
Caption: Workflow of the MTT assay for determining cell viability.
Caption: Intrinsic apoptosis pathway induced by benzimidazole derivatives.
References
- 1. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and In silico studies of novel benzimidazole, benzoxazole, and benzothiazole analogues as EGFR-targeting anticancer agents against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of "Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate" analogs
Disclaimer: Direct structure-activity relationship (SAR) studies on "Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate" are not extensively available in the public domain. This guide, therefore, presents a comparative analysis of closely related benzimidazole-5-carboxamide and 2-aryl-benzimidazole-5-carboxylate analogs to provide insights into the structural requirements for biological activity in this class of compounds. The data and protocols presented are drawn from studies on these related series.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Analogs of benzimidazole-5-carboxylic acid and its derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and enzyme inhibitory agents.[2][3][4] Understanding the relationship between the chemical structure of these molecules and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.
This guide provides a comparative overview of the SAR for two series of benzimidazole analogs, focusing on their anticancer activities.
Comparative Analysis of Anticancer Activity
The following tables summarize the in vitro anticancer activity of two series of benzimidazole analogs. The first series consists of 2-(2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxamide derivatives evaluated for their inhibitory activity against Fatty Acid Synthase (FASN) and their cytotoxicity against various cancer cell lines.[4] The second key compound presented is Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), a microtubule targeting agent with demonstrated anticancer properties.[5]
Table 1: SAR of 2-(2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxamide Analogs as FASN Inhibitors and Cytotoxic Agents [4]
| Compound ID | R | FASN IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | Caco-2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HEK-293 IC₅₀ (µM) |
| CTL-01 | H | 10.5 ± 0.75 | 11.5 ± 0.50 | 14.5 ± 1.50 | 12.5 ± 1.00 | > 50 |
| CTL-02 | 4-CH₃ | 8.5 ± 0.50 | 9.0 ± 0.75 | 11.0 ± 0.50 | 10.0 ± 0.50 | > 50 |
| CTL-03 | 4-OCH₃ | 9.0 ± 0.25 | 10.5 ± 0.50 | 12.5 ± 1.00 | 11.5 ± 0.75 | > 50 |
| CTL-04 | 4-F | 7.5 ± 0.50 | 8.0 ± 0.25 | 9.5 ± 0.50 | 8.5 ± 0.25 | 45.5 ± 2.50 |
| CTL-05 | 4-Cl | 5.0 ± 0.25 | 6.5 ± 0.50 | 8.0 ± 0.75 | 7.0 ± 0.50 | 38.0 ± 2.00 |
| CTL-06 | 4-Br | 3.0 ± 0.25 | 4.5 ± 0.25 | 6.0 ± 0.50 | 5.0 ± 0.25 | 30.5 ± 1.50 |
| CTL-07 | 4-NO₂ | 12.0 ± 1.00 | 13.5 ± 1.25 | 15.0 ± 1.00 | 14.0 ± 0.75 | > 50 |
| CTL-08 | 3-CH₃ | 9.5 ± 0.75 | 10.0 ± 0.50 | 12.0 ± 0.75 | 11.0 ± 0.50 | > 50 |
| CTL-09 | 3-OCH₃ | 10.0 ± 0.50 | 11.0 ± 0.75 | 13.0 ± 0.50 | 12.0 ± 1.00 | > 50 |
| CTL-10 | 3-F | 8.0 ± 0.25 | 8.5 ± 0.50 | 10.0 ± 0.25 | 9.0 ± 0.75 | 48.0 ± 2.00 |
| CTL-11 | 3-Cl | 6.0 ± 0.50 | 7.0 ± 0.25 | 8.5 ± 0.50 | 7.5 ± 0.25 | 40.0 ± 1.50 |
| CTL-12 | 3-Br | 2.5 ± 0.25 | 3.5 ± 0.25 | 5.0 ± 0.25 | 4.0 ± 0.50 | 28.0 ± 1.00 |
| Orlistat | - | 13.5 ± 1.0 | - | - | - | - |
Data is presented as mean ± standard deviation.
From this series, it is evident that the nature and position of the substituent on the piperazine ring significantly influence the FASN inhibitory and cytotoxic activities. Halogen substituents, particularly bromine, at the 4-position of the phenyl ring of the piperazine moiety (CTL-06) and at the 3-position (CTL-12) resulted in the most potent compounds.[4] This suggests that electron-withdrawing and lipophilic groups at these positions are favorable for activity.
Table 2: Cytotoxic Activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) [5]
| Cell Line | Description | IC₅₀ (µM) |
| MCF-7 | Non-aggressive breast cancer | 0.73 ± 0.0 |
| MDA-MB-231 | Aggressive breast cancer | 20.4 ± 0.2 |
| L-cells | Normal fibroblast | 59.6 ± 2.5 |
Data is presented as mean ± standard deviation.
MBIC demonstrates potent cytotoxic activity against the non-aggressive MCF-7 breast cancer cell line, with significantly less toxicity towards normal fibroblast cells, indicating a favorable therapeutic window.[5] Its reduced potency against the aggressive MDA-MB-231 cell line was hypothesized to be associated with p53 mutation in these cells.[5]
Experimental Protocols
Synthesis of 2-(2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxamide Analogs (General Procedure)[4]
A mixture of 3,4-diaminobenzoic acid, 2-hydroxybenzaldehyde, and a substituted piperazine is refluxed in ethanol in the presence of a catalytic amount of acetic acid. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried. Further purification is carried out by recrystallization or column chromatography.
Fatty Acid Synthase (FASN) Inhibition Assay[4]
The FASN inhibitory activity of the compounds is determined using a commercially available FASN inhibitor screening assay kit. The assay measures the decrease in NADPH absorbance at 340 nm, which is proportional to FASN activity. The compounds are incubated with the FASN enzyme and the reaction is initiated by the addition of acetyl-CoA, malonyl-CoA, and NADPH. The absorbance is measured over time, and the IC₅₀ values are calculated from the dose-response curves.
Cell Viability (MTT) Assay[5]
Cancer cells (MCF-7, MDA-MB-231) and normal cells (L-cells) are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ values are determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
The following diagrams illustrate the general workflow of a structure-activity relationship study and a simplified representation of a signaling pathway that can be targeted by anticancer agents.
Caption: General workflow of a structure-activity relationship (SAR) study.
Caption: Simplified signaling pathway targeted by kinase inhibitor drugs.
References
- 1. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of "Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate" as a scaffold for drug discovery
An in-depth analysis of "Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate" as a promising scaffold for anticancer drug development, benchmarked against established microtubule-targeting agents.
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the benzimidazole scaffold, exemplified by "this compound," in the context of anticancer drug discovery. Through a comparative analysis with well-known microtubule inhibitors, this document offers quantitative data, detailed experimental protocols, and visual representations of key biological pathways to support further investigation and development in this area.
The benzimidazole core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous FDA-approved drugs with a wide range of biological activities, including anticancer effects. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets. This guide focuses on the validation of a specific derivative, "this compound," as a promising starting point for the development of novel cancer therapeutics. Due to the limited publicly available data on this exact molecule, this guide will utilize the closely related and well-studied analog, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) , as a representative of this scaffold's potential.
Comparative Performance Analysis
The anticancer activity of the benzimidazole scaffold, represented by MBIC, is benchmarked against two established classes of microtubule-targeting agents: Vinca alkaloids (Vincristine) and Taxanes (Paclitaxel). The comparison is based on their cytotoxic effects on human breast cancer cell lines, MCF-7 (p53 wild-type) and MDA-MB-231 (p53 mutant).
| Compound | Scaffold Class | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | Mechanism of Action |
| MBIC (Proxy) | Benzimidazole | 0.73 ± 0.0 | 20.4 ± 0.2 | Microtubule Destabilizer |
| Vincristine | Vinca Alkaloid | ~7.37 (nM) | ~4 (ng/ml) (~4.8 nM) | Microtubule Destabilizer |
| Paclitaxel | Taxane | 3.5 | 0.3 | Microtubule Stabilizer |
Note: IC₅₀ values are compiled from multiple sources and may vary based on experimental conditions. The data presented serves as a comparative reference.
Mechanism of Action and Signaling Pathways
MBIC, our representative benzimidazole, exerts its anticancer effects by targeting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. This mechanism is particularly effective in rapidly dividing cancer cells. The induction of apoptosis by MBIC is mediated through the p53 signaling pathway, a critical regulator of cell fate.
In cancer cells with wild-type p53, such as MCF-7, MBIC treatment leads to the activation of p53. This, in turn, downregulates the expression of Survivin, an inhibitor of apoptosis protein (IAP). The reduction in Survivin levels facilitates the activation of caspases, the key executioners of apoptosis, leading to programmed cell death.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation and further exploration of benzimidazole-based compounds.
Synthesis of this compound
A plausible synthetic route for the target scaffold involves a multi-step process, beginning with the synthesis of the benzimidazole core, followed by N-alkylation and esterification.
A Comparative Guide to Metal-Organic Frameworks Synthesized from Benzimidazole Carboxylate Ligands
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Structure-Property Relationships in Novel Benzimidazole-Based MOFs
This guide provides a detailed comparative analysis of metal-organic frameworks (MOFs) synthesized from the benzimidazole-based organic linker, 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (TIBM). The strategic selection of different metal centers (Copper, Chromium, and Aluminum) allows for a systematic investigation into their influence on the resulting MOF's structural properties and performance, particularly in the context of carbon dioxide adsorption. This document is intended to serve as a valuable resource for researchers in materials science, chemistry, and drug development by providing objective comparisons supported by experimental data, detailed protocols, and visual representations of key processes and relationships.
Comparative Analysis of Physicochemical Properties
The choice of the metal node in the synthesis of MOFs from the TIBM linker has a profound impact on the resulting material's morphology, surface area, and porosity. These differences are critical in determining the suitability of each MOF for specific applications, such as gas storage and separation. A summary of the key quantitative data is presented in Table 1.
| Property | TIBM-Cu | TIBM-Cr | TIBM-Al |
| Brunauer–Emmett–Teller (BET) Surface Area (m²/g) | 750 | 550 | 650 |
| Pore Volume (cm³/g) | 0.45 | 0.35 | 0.40 |
| Pore Size Range (nm) | 0.3 - 1.5 | 1.0 - 4.0 | 1.0 - 3.0 |
| Predominant Pore Size (nm) | 1.0 | 2.0 | 2.0 |
| CO₂ Adsorption Capacity (mmol/g at 298 K, 1 bar) | 3.60 | 1.60 | 2.10 |
| CO₂/N₂ Selectivity | 53 | 10 | 35 |
| Crystal Morphology | Rhombic | Spherical nanoclusters | Hexagonal |
| Table 1: Comparative summary of the physicochemical properties of MOFs synthesized with the TIBM ligand and different metal centers. |
The TIBM-Cu MOF exhibits the highest CO₂ adsorption capacity (3.60 mmol/g) and the best CO₂/N₂ selectivity (53), which can be attributed to the presence of open copper sites and its distinct microporous structure.[1] In contrast, TIBM-Cr and TIBM-Al show larger pore sizes but lower CO₂ uptake and selectivity.[1]
Experimental Protocols
Detailed methodologies for the synthesis of the TIBM linker and the subsequent formation of the TIBM-based MOFs, along with the characterization techniques, are provided below.
Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (TIBM) Organic Linker
The TIBM organic linker is synthesized via a condensation reaction between trimesic acid and o-phenylenediamine.
Procedure:
-
A mixture of trimesic acid and o-phenylenediamine is heated in a suitable solvent.
-
The reaction mixture is maintained at an elevated temperature for a specified period to allow for the condensation reaction to complete.
-
Upon cooling, the solid product is collected by filtration, washed with an appropriate solvent to remove any unreacted starting materials, and dried under vacuum.
Solvothermal Synthesis of TIBM-Metal MOFs (Metal = Cu, Cr, Al)
The TIBM-based MOFs are prepared using a solvothermal method.[1]
General Procedure:
-
The TIBM organic linker and the corresponding metal salt (e.g., copper nitrate, chromium chloride, aluminum nitrate) are dissolved in a suitable solvent system, typically a mixture of N,N-dimethylformamide (DMF) and ethanol or water.
-
The solution is sealed in a Teflon-lined stainless-steel autoclave.
-
The autoclave is heated in an oven at a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 24-72 hours).
-
After the reaction, the autoclave is allowed to cool down to room temperature.
-
The resulting crystalline product is collected by filtration, washed thoroughly with the reaction solvent to remove any unreacted precursors, and then dried.
Characterization Methods
-
Scanning Electron Microscopy (SEM): The morphology and particle size of the synthesized MOFs are examined using a scanning electron microscope.
-
Powder X-ray Diffraction (PXRD): The crystalline structure and phase purity of the materials are confirmed by powder X-ray diffraction.
-
Brunauer–Emmett–Teller (BET) Analysis: The specific surface area and pore size distribution are determined by nitrogen adsorption-desorption isotherms at 77 K.
-
Thermogravimetric Analysis (TGA): The thermal stability of the MOFs is evaluated by thermogravimetric analysis, which measures the weight loss of the material as a function of temperature.
-
Gas Adsorption Measurements: The CO₂ and N₂ adsorption capacities are measured at 298 K and 1 bar using a volumetric adsorption analyzer.
Visualizing Synthesis and Structure-Property Relationships
The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the logical relationships between the synthetic components and the resulting MOF properties.
Figure 1: General workflow for the synthesis and characterization of TIBM-based MOFs.
Figure 2: Influence of the metal ion on the final properties of TIBM-based MOFs.
References
A Comparative Guide to Purity Assessment of Synthesized "Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate" by HPLC
For researchers, scientists, and professionals in drug development, the rigorous assessment of compound purity is a critical step to ensure the reliability of experimental data and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of synthesized Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate. The methodologies, supported by experimental data from related benzimidazole derivatives, are detailed to offer a practical framework for laboratory application.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a foundational technique in pharmaceutical analysis for purity determination and impurity profiling.[1] It is particularly well-suited for non-volatile and thermally labile compounds, a category into which many benzimidazole derivatives fall.[1][2] Its high resolution and sensitivity make it ideal for separating the primary compound from closely related impurities that may arise during synthesis.[3]
Experimental Protocol: A Representative HPLC Method
The following protocol outlines a typical reversed-phase HPLC (RP-HPLC) method for the analysis of this compound, based on established methods for similar compounds.[2][3]
Objective: To determine the purity of synthesized this compound and quantify any related impurities using a stability-indicating RP-HPLC method.
Instrumentation:
-
HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
-
Autosampler and column oven
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for pH adjustment of the mobile phase)[2]
-
Reference standard of this compound (of known purity)
-
Synthesized this compound sample
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2] |
| Mobile Phase | A gradient or isocratic elution with Acetonitrile and Water (containing 0.1% Formic Acid)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Detection | UV-Vis Detector at an appropriate wavelength (e.g., 254 nm or 288 nm)[2] |
| Injection Volume | 10 µL[2] |
| Column Temperature | 30 °C[2] |
| Run Time | Approximately 20 minutes (sufficient to elute the main peak and any potential impurities) |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water) to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak area of the main compound.
-
Inject the sample solution.
-
Identify the peak corresponding to this compound by comparing its retention time with that of the standard.
-
Calculate the purity of the synthesized sample based on the peak area percentage of the main peak relative to the total peak area of all components in the chromatogram.
Potential Impurities
During the synthesis of benzimidazole derivatives, several types of impurities can be generated, including:
-
Unreacted starting materials: Such as substituted o-phenylenediamines and carboxylic acids.[4]
-
Intermediates: Incomplete reactions can lead to the presence of reaction intermediates in the final product.
-
By-products: Side reactions can generate structurally related impurities.[5]
-
Degradation products: The final compound may degrade under certain conditions, forming new impurities.[6]
The developed HPLC method should be capable of separating the main peak from all potential impurities to ensure an accurate purity assessment.
Workflow for HPLC Purity Determination
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool for purity assessment, other analytical techniques can provide complementary information. The choice of method often depends on the properties of the analyte and potential impurities.[1]
| Analytical Technique | Principle | Advantages | Disadvantages | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, quantitative accuracy.[1] | Requires reference standards for identification, can be time-consuming for method development. | Quantitative purity analysis of the main component and non-volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[1] | Excellent for identifying and quantifying volatile and semi-volatile impurities, high sensitivity and specificity.[1] | Not suitable for non-volatile or thermally labile compounds without derivatization.[1] | Identification of unknown volatile and semi-volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Provides absolute purity determination (qNMR) without the need for a specific reference standard for each impurity, excellent for structural elucidation of unknown impurities.[1] | Lower sensitivity compared to HPLC and GC-MS, can be complex to interpret for mixtures. | Absolute purity determination and structural confirmation of the main compound and major impurities. |
| Thermal Analysis (DSC/TGA) | Measures changes in physical properties as a function of temperature. | Can indicate the presence of impurities through melting point depression (DSC) or the presence of volatiles (TGA).[2] | Non-specific, cannot identify or quantify individual impurities. | A rapid, preliminary assessment of overall purity.[2] |
Logical Relationship for a Comprehensive Purity Assessment
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro and In Vivo Efficacy of a Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate Derivative in Breast Cancer Models
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in vitro and in vivo anticancer efficacy of Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), a derivative of the core compound of interest. The data presented is based on preclinical studies and aims to offer insights into its therapeutic potential.
A significant derivative, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, known as MBIC, has demonstrated notable efficacy in both laboratory cell cultures and animal models of breast cancer. This compound has been identified as a microtubule targeting agent, a class of drugs that interfere with cell division.[1]
Quantitative Efficacy Data
The following tables summarize the key quantitative findings from preclinical evaluations of MBIC, comparing its cytotoxic effects on cancer cells in vitro with its tumor-inhibiting activity in vivo.
Table 1: In Vitro Cytotoxicity of MBIC
| Cell Line | Type | IC50 (µM) |
| MCF-7 | Non-aggressive Breast Cancer | 0.73 ± 0.0 |
| MDA-MB-231 | Aggressive Breast Cancer | 20.4 ± 0.2 |
| L-cells | Normal Fibroblast | 59.6 ± 2.5 |
Data sourced from Hasbullah et al., 2017.[1]
Table 2: In Vivo Anti-Tumor Efficacy of MBIC in MDA-MB-231 Xenograft Model
| Treatment Group | Mean Tumor Weight (mg) | Mean Tumor Volume (mm³) |
| Untreated Control | 240.2 ± 36.1 | 1846.6 ± 257.1 |
| MBIC alone | 74.0 ± 47.0 | 373.4 ± 167.0 |
| Doxorubicin alone | Not specified | 266.6 ± 11.2 |
| MBIC + Doxorubicin | 26.3 ± 5.0 | 161.2 ± 4.1 |
Data sourced from Hasbullah et al., 2017.[1]
Experimental Methodologies
A clear understanding of the experimental protocols is crucial for the interpretation of the efficacy data.
In Vitro Cytotoxicity Assay (MTT Assay)
To determine the concentration of MBIC that inhibits 50% of cell growth (IC50), a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed. Cancer and normal cells were seeded in 96-well plates and exposed to varying concentrations of MBIC for a specified period. The MTT reagent is metabolically reduced by viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength. This allows for the calculation of cell viability and the determination of the IC50 value.
In Vivo Xenograft Mouse Model
The in vivo anti-tumor effects of MBIC were evaluated using a xenograft model with BALB/c nude mice.[1] Human breast cancer cells (MDA-MB-231) were inoculated into the mice.[1] Once tumors were established, the mice were randomized into different treatment groups: a control group, a group treated with MBIC alone, and a group receiving a combination of MBIC and a standard chemotherapy drug, doxorubicin.[1] Tumor growth was monitored throughout the study by measuring tumor volume.[1] At the end of the study, the tumors were excised and weighed to assess the extent of tumor growth inhibition.[1] The general health and body weight of the mice were also monitored for signs of toxicity.[1]
Visualizing the Experimental Workflow and Mechanism of Action
The following diagrams illustrate the general workflow of the efficacy studies and the proposed signaling pathway for MBIC.
Caption: Workflow for In Vitro and In Vivo Efficacy Evaluation.
Caption: Proposed Mechanism of Action for the MBIC Derivative.
References
Comparative Guide to the Synthesis of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate
This guide provides a comparative analysis of alternative synthetic routes for the preparation of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate, a key intermediate in pharmaceutical research and drug development. The routes are evaluated based on reaction efficiency, yield, and procedural complexity, supported by experimental data from peer-reviewed literature.
Introduction
This compound is a valued building block in medicinal chemistry. The selection of an optimal synthetic pathway is crucial for efficient production, cost-effectiveness, and scalability. This document outlines two primary synthetic strategies: a traditional multi-step approach and a more streamlined one-pot reductive cyclization method.
Route 1: Multi-Step Synthesis via Phillips-Ladenburg Condensation
This classical approach involves the initial formation of the benzimidazole core, followed by N-methylation and esterification. The key steps include the condensation of a diamine with formic acid, N-alkylation of the resulting benzimidazole, and finally, esterification of the carboxylic acid.
Experimental Protocols
Step 1: Synthesis of 1H-benzo[d]imidazole-5-carboxylic acid
This step utilizes the Phillips-Ladenburg reaction, a condensation of an o-phenylenediamine derivative with a carboxylic acid.[1]
-
Materials: 3,4-Diaminobenzoic acid, Formic acid, 4M HCl.
-
Procedure: A mixture of 3,4-diaminobenzoic acid and an excess of formic acid is heated at reflux for 4 hours. The reaction mixture is then cooled, and the precipitated product is collected by filtration. The crude product is purified by recrystallization from hot water after treatment with charcoal.
Step 2: N-methylation to 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid
The benzimidazole from the previous step is methylated at the N1 position.
-
Materials: 1H-benzo[d]imidazole-5-carboxylic acid, Dimethyl sulfate (DMS), Sodium hydroxide, Ethanol.
-
Procedure: To a solution of 1H-benzo[d]imidazole-5-carboxylic acid in aqueous sodium hydroxide, dimethyl sulfate is added dropwise while maintaining the temperature below 40°C. The reaction mixture is stirred for 1-2 hours. The product is then precipitated by acidification with acetic acid and collected by filtration.
Step 3: Esterification to this compound
The final step is a Fischer esterification of the carboxylic acid.
-
Materials: 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid, Methanol, Concentrated Sulfuric Acid.
-
Procedure: A suspension of 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid in methanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is heated at reflux for several hours until the reaction is complete, as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate. The product is extracted with an organic solvent, dried, and purified by chromatography.
Route 2: One-Pot Reductive Cyclization
This modern approach offers a more convergent and efficient synthesis by combining the reduction of a nitro group and the cyclization to form the benzimidazole ring in a single step.
Experimental Protocol
One-Pot Synthesis of Ethyl 1-propyl-1H-benzo[d]imidazole-5-carboxylate (as an illustrative example)
While a direct protocol for the methyl-methyl target was not available, a similar one-pot synthesis of a related compound demonstrates the methodology. This reaction involves the reductive cyclization of a nitro-amino benzoate with an aldehyde using sodium dithionite.[2]
-
Materials: Ethyl 3-nitro-4-(propylamino)benzoate, 2,4-dichlorobenzaldehyde, Sodium dithionite, Dimethylsulfoxide (DMSO).
-
Procedure: A mixture of the nitro-amino benzoate and the aldehyde in DMSO is heated. Sodium dithionite is added portion-wise, and the reaction is continued for a short period. The reaction mixture is then poured into ice water, and the precipitated product is collected by filtration and purified. This 'one-pot' reaction is reported to proceed smoothly with a short reaction time and excellent yield.[2]
To obtain the target molecule, one would adapt this procedure by starting with methyl 3-nitro-4-(methylamino)benzoate and using a formaldehyde equivalent for the cyclization.
Performance Comparison
| Parameter | Route 1: Multi-Step Synthesis | Route 2: One-Pot Reductive Cyclization |
| Starting Materials | 3,4-Diaminobenzoic acid, Formic acid, Dimethyl sulfate, Methanol | 4-substituted-3-nitrobenzoate, Aldehyde, Reducing agent |
| Number of Steps | 3 | 1 (for core synthesis) |
| Overall Yield | Variable, typically moderate | Good to Excellent[2] |
| Reaction Time | Long (multiple steps with workups) | Short[2] |
| Key Advantages | Utilizes readily available starting materials, well-established classical reactions. | High efficiency, reduced waste, simpler workup.[2] |
| Key Disadvantages | Multiple steps, longer overall time, potential for lower overall yield. | May require synthesis of specific starting materials. |
Signaling Pathways and Experimental Workflows
Caption: Workflow for Route 1: Multi-Step Synthesis.
Caption: Workflow for Route 2: One-Pot Reductive Cyclization.
Conclusion
Both synthetic routes offer viable pathways to this compound. The traditional multi-step synthesis (Route 1) is robust and relies on well-understood chemical transformations. However, it is more labor-intensive and may result in a lower overall yield compared to the more modern approach.
The one-pot reductive cyclization (Route 2) presents a more efficient and atom-economical alternative.[2] This method significantly reduces the number of synthetic steps and reaction time, leading to potentially higher overall yields and a more environmentally friendly process. For researchers and drug development professionals focused on process optimization and scalability, the one-pot approach is a highly attractive alternative to the classical multi-step synthesis. Further investigation and adaptation of the one-pot protocol to the specific target molecule are warranted to fully realize its benefits.
References
benchmarking the performance of "Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate" in specific assays
An in-depth guide for researchers, scientists, and drug development professionals benchmarking "Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate" against the standard chemotherapeutic agent, Doxorubicin, in breast cancer cell lines.
This guide provides a comprehensive comparison of the in vitro anticancer activity of the benzimidazole derivative, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), and the widely used chemotherapy drug, Doxorubicin. The data presented herein focuses on their cytotoxic effects on two distinct human breast cancer cell lines: MCF-7 (non-aggressive, estrogen receptor-positive) and MDA-MB-231 (aggressive, triple-negative).
Performance Overview
The primary measure of cytotoxic activity presented is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of cancer cell growth. The data reveals that MBIC exhibits potent cytotoxic effects, particularly against the non-aggressive MCF-7 cell line.[1]
Quantitative Data Summary
The following table summarizes the IC50 values of MBIC and Doxorubicin against the MCF-7 and MDA-MB-231 breast cancer cell lines. Lower IC50 values are indicative of higher potency.
| Compound | Cell Line | IC50 Value (µM) |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 | 0.73 ± 0.0 |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MDA-MB-231 | 20.4 ± 0.2 |
| Doxorubicin | MCF-7 | ~1.1 - 9.908 |
| Doxorubicin | MDA-MB-231 | ~0.69 - 1.38 |
Note: IC50 values for Doxorubicin can vary between studies due to different experimental conditions and durations.[2][3][4]
Mechanism of Action: Tubulin Polymerization Inhibition
A significant mechanism of action for many benzimidazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[5] This interference with the cellular cytoskeleton leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[5]
Caption: Mechanism of action for benzimidazole compounds targeting tubulin.
Experimental Protocols
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human breast cancer cell lines (MCF-7, MDA-MB-231)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)
-
Doxorubicin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the breast cancer cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of MBIC and Doxorubicin in the culture medium. After 24 hours, replace the existing medium with the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for the MTT cell viability assay.
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP stock solution (10 mM)
-
Glycerol
-
Test compound (e.g., MBIC) stock solution in DMSO
-
Positive control (e.g., Nocodazole)
-
Negative control (DMSO)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Tubulin Reconstitution: Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 3 mg/mL. Keep on ice.
-
Reaction Mixture Preparation: In a pre-chilled 96-well plate on ice, prepare the reaction mixtures containing GTB, glycerol, and the desired concentration of the test compound or controls.
-
Initiation of Polymerization: Add the reconstituted tubulin and GTP (final concentration 1 mM) to each well.
-
Turbidity Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance as a function of time. The rate of polymerization is determined from the initial linear portion of the curve. The inhibitory effect of the compound is calculated by comparing the polymerization rate in the presence of the compound to that of the vehicle control.
Conclusion
The data presented in this guide demonstrates that Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) is a potent cytotoxic agent against breast cancer cells, with particularly high efficacy against the MCF-7 cell line. Its mechanism of action is likely linked to the inhibition of tubulin polymerization, a hallmark of many benzimidazole-based anticancer compounds. In comparison to the standard chemotherapeutic drug Doxorubicin, MBIC shows competitive, and in some cases superior, potency, highlighting its potential as a promising candidate for further preclinical and clinical investigation. This guide provides a foundational dataset and standardized protocols for researchers to build upon in the ongoing development of novel benzimidazole-based cancer therapeutics.
References
- 1. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. jrmds.in [jrmds.in]
- 4. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This guide outlines the essential procedures for the safe handling and disposal of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate, providing immediate safety protocols and a clear, step-by-step operational plan.
Immediate Safety and Hazard Information
Immediate precautionary measures necessitate the use of appropriate personal protective equipment (PPE), including chemical-impermeable gloves, tightly fitting safety goggles, and flame-resistant, impervious clothing.[1] All work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2][3]
Quantitative Hazard Classification for Related Compounds
To provide a clearer understanding of the potential risks, the hazard classifications for closely related benzimidazole and imidazole compounds, based on the Globally Harmonized System (GHS), are summarized below.
| Hazard Classification | Category | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[1][4] |
| Skin Corrosion/Irritation | Category 1C/2 | H314/H315 | Causes severe skin burns and eye damage or causes skin irritation.[1][3][4] |
| Serious Eye Damage/Irritation | Category 1/2 | H318/H319 | Causes serious eye damage or serious eye irritation.[3] |
| Reproductive Toxicity | Category 1B | H360 | May damage fertility or the unborn child.[4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation.[3] |
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
Minor Spills:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Don PPE: Wear appropriate personal protective equipment, including gloves, safety glasses, and protective clothing.[2]
-
Containment: Use dry, clean-up procedures and avoid generating dust.[2]
-
Collection: Carefully sweep or vacuum up the spilled material.[2] Explosion-proof equipment should be considered for vacuuming.[2] Do not use air hoses for cleaning.[2]
-
Disposal: Place the spilled material into a clean, dry, sealable, and properly labeled container for hazardous waste disposal.[2]
Major Spills:
-
Evacuate and Alert: Evacuate the area and alert the appropriate emergency response personnel (e.g., Fire Brigade, Environmental Health & Safety office).[2]
-
Secure the Area: Move upwind from the spill and prevent entry into the affected area.[2]
-
Professional Cleanup: Allow trained emergency responders to manage the cleanup and disposal.
Operational and Disposal Plan
The proper disposal of this compound is a critical final step in its lifecycle. Adherence to these procedures will minimize risk and ensure regulatory compliance.
Step 1: Waste Collection
-
Designated Waste Container: Collect waste this compound in a dedicated, properly labeled, and sealable container made of a compatible material.[1]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".[1] Include the approximate concentration and the date of accumulation.
Step 2: Storage
-
Segregation: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][6]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 3: Decontamination of Empty Containers
-
Treat as Hazardous: Empty containers that held the compound must be treated as hazardous waste unless properly decontaminated.[1]
-
Triple Rinsing: To decontaminate, triple-rinse the container with a suitable solvent.
-
Rinsate Collection: The rinsate from this process is also considered hazardous waste and must be collected in a designated hazardous waste container for proper disposal.[1]
-
Disposal of Rinsed Containers: Once triple-rinsed, the container can often be disposed of as non-hazardous waste.[1] It is crucial to puncture or otherwise render the container unusable to prevent reuse.[1] Always confirm your institution's specific policies on empty container disposal.
Step 4: Final Disposal
-
Consult Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5][7]
-
Licensed Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste management company.[8] This is the recommended and safest method for final disposal.
-
Documentation: Maintain accurate records of the waste generated and its final disposal.
Disposal Workflow Diagramdot
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. fishersci.com [fishersci.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Essential Safety and Operational Guide for Handling Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on established safety protocols for handling benzimidazole derivatives.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety when handling this compound. The selection of appropriate PPE is paramount to ensure personnel safety. Based on the hazard profile of analogous compounds, which indicates the potential for skin, eye, and respiratory tract irritation, the following PPE is mandatory.
| Protection Type | Recommended Equipment | Specifications & Notes |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles. A face shield should be worn in addition to goggles when there is a risk of splashing. | Must be impact-resistant and compliant with ANSI Z87 standards. For tasks with a higher risk of splashing, chemical goggles are required. |
| Hand Protection | Disposable nitrile or neoprene gloves. For extended contact, consider butyl rubber gloves. | A minimum thickness of 4 mil is recommended. Always inspect gloves for degradation and replace them as needed. Hands should be washed thoroughly after glove removal. Double-gloving provides an additional layer of protection. |
| Body Protection | Laboratory coat, overalls, or a polyethylene-coated polypropylene disposable gown. | A PVC apron may be used for additional protection during procedures with a high risk of splashing. Gowns should be long-sleeved and close in the back. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary when handling the powder outside of a certified chemical fume hood. | Use in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors. |
| Footwear | Closed-toe shoes. | Mandatory in the laboratory at all times to protect the feet from spills. |
Operational Plan: Safe Handling Procedures
Adherence to proper handling protocols is critical to prevent contamination and accidental exposure.
-
Preparation :
-
Ensure that an eyewash station and safety shower are readily accessible in the work area.
-
All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
The work area should be clean and free of clutter.
-
-
Handling :
-
Avoid the formation of dust during handling.
-
If the compound is a solid, handle it carefully to avoid generating airborne particles.
-
When handling, do not eat, drink, or smoke.
-
Keep containers securely sealed when not in use.
-
-
Post-Handling :
-
Wash hands and any exposed skin thoroughly with soap and water after handling.
-
Clean the work area and any equipment used, ensuring no residue remains.
-
Contaminated clothing should be removed and laundered separately before reuse.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All waste contaminated with the compound, including empty containers, used PPE, and contaminated labware, must be disposed of as hazardous chemical waste.
-
Container Disposal : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
Disposal Method : Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with any local regulations. Do not empty into drains.
Emergency Procedures
-
Spill Response :
-
Evacuate the area and alert others.
-
Wear appropriate PPE, including respiratory protection.
-
For minor spills, clean up immediately. Use dry clean-up procedures and avoid generating dust.
-
Sweep or vacuum the spilled material into a clean, dry, sealable, labeled container for disposal.
-
For major spills, contact your institution's environmental health and safety department.
-
-
First Aid Measures :
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
-
Ingestion : Rinse mouth with water and drink plenty of water afterwards. Do NOT induce vomiting unless directed to do so by medical personnel. Call a poison center or doctor if you feel unwell.
-
Workflow for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
